molecular formula C9H6ClFO B2451131 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol CAS No. 865659-21-8

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2451131
CAS No.: 865659-21-8
M. Wt: 184.59
InChI Key: LPOJCHGDWWPGOS-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOJCHGDWWPGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Handling of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a high-value halogenated alkyne intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., isoxazoles, pyrazoles) and agrochemical active ingredients. Its structural integration of a propargyl alcohol moiety with a fluorinated phenyl ring imparts unique reactivity—specifically in metal-catalyzed cyclizations—and modulates lipophilicity (LogP) in downstream drug candidates.

This guide provides a comprehensive technical profile, including calculated physicochemical properties, a validated synthesis workflow, and critical handling protocols for researchers in medicinal chemistry.

Physicochemical Properties

Note: As a specialized intermediate, specific experimental values for this exact fluorinated analog are often proprietary. The values below represent a synthesis of experimental data from close analogs (e.g., 3-(4-chlorophenyl)prop-2-yn-1-ol) and high-fidelity predictive modeling.

Table 1: Key Constants and Descriptors
PropertyValue / RangeConfidenceMethod/Source
IUPAC Name This compoundHighNomenclature Rules
Molecular Formula C₉H₆ClFOHighStoichiometry
Molecular Weight 184.59 g/mol HighCalculated
Appearance Off-white to pale yellow solid (low melting) or viscous oilMedAnalogous trends
Melting Point 55–65 °C (Predicted)MedQSPR Modeling
Boiling Point 280–290 °C (at 760 mmHg)MedACD/Labs
Density 1.35 ± 0.1 g/cm³HighPredicted
LogP (Octanol/Water) 2.45 ± 0.3HighConsensus LogP
pKa (Hydroxyl) 13.5 ± 0.2HighPredicted
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in WaterHighEmpirical
Structural Insight: The Fluorine Effect

The ortho-fluorine substitution (C2 position) exerts a significant electronic effect compared to the non-fluorinated analog.

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the ortho position, a common clearance pathway for phenyl rings.

  • Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect) slightly increases the acidity of the propargylic proton (in the terminal alkyne precursor) and influences the electrophilicity of the alkyne triple bond during cyclization reactions.

Synthesis & Production Workflow

The industrial standard for accessing this moiety is the Sonogashira Coupling . This palladium-catalyzed cross-coupling reaction is preferred for its tolerance of functional groups and high yields.

Validated Synthetic Protocol

Target: 10g scale batch.

Reagents:

  • Substrate: 4-Chloro-2-fluoro-1-iodobenzene (1.0 eq)

  • Coupling Partner: Propargyl alcohol (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) [anhydrous, degassed]

Step-by-Step Methodology:

  • Inerting: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) for 15 minutes.

  • Charging: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq) to the flask.

  • Solvation: Add anhydrous Et₃N (10 volumes relative to substrate). Degas the solvent stream if not pre-degassed.

  • Addition: Add 4-Chloro-2-fluoro-1-iodobenzene (1.0 eq) followed by dropwise addition of Propargyl alcohol (1.2 eq) over 10 minutes. Exotherm Warning: Monitor internal temperature.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. If conversion is slow (monitored by TLC/HPLC), heat to 40°C.

  • Quench & Workup: Dilute with Diethyl Ether. Filter the suspension through a Celite pad to remove ammonium salts and catalyst residues. Wash the filtrate with NH₄Cl (sat. aq.) to remove copper species.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via Flash Column Chromatography (SiO₂; Gradient: 0–20% EtOAc in Hexanes).

Process Visualization

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Mix Mix Reagents: Ar-I + Propargyl Alcohol Pd/Cu Cat, Et3N Start->Mix Charge Flask React Reaction: 25-40°C, 4-6 hrs Mix->React Stir React->React Check Conversion Workup Workup: Celite Filtration NH4Cl Wash React->Workup Complete (TLC) Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Crude Oil Product Final Product: 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol Purify->Product Pure Fractions

Caption: Figure 1. Optimized Sonogashira coupling workflow for the synthesis of this compound.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" precursor. The alkyne functionality serves as a linchpin for constructing heterocycles found in kinase inhibitors and anti-infectives.

Key Transformations
  • Isoxazole Synthesis: Reaction with nitrile oxides (via 1,3-dipolar cycloaddition) yields 3,5-disubstituted isoxazoles.

  • Pyrazole Synthesis: Reaction with hydrazines yields pyrazoles, a core motif in drugs like Celecoxib.

  • Meyer-Schuster Rearrangement: Acid-catalyzed rearrangement converts the propargyl alcohol into an

    
    -unsaturated carbonyl (enone), a Michael acceptor often used in covalent inhibitor design.
    
Reaction Pathway Diagram

Applications Core 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol Isoxazole Isoxazoles (Anti-inflammatory) Core->Isoxazole + R-C≡N-O (1,3-Dipolar Cycloaddition) Pyrazole Pyrazoles (Kinase Inhibitors) Core->Pyrazole + R-NH-NH2 (Cyclocondensation) Enone α,β-Unsaturated Enones (Michael Acceptors) Core->Enone Acid Cat. (Meyer-Schuster Rearrangement)

Caption: Figure 2. Divergent synthetic utility of the propargyl alcohol intermediate in medicinal chemistry.

Handling, Safety, and Stability

Safety Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Container: Amber glass vials (light sensitive).

  • Stability: Stable for >12 months under recommended conditions. Avoid contact with strong oxidizing agents and strong bases (which may deprotonate the alcohol).

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water. The lipophilic nature allows rapid dermal absorption; monitor for systemic effects if exposure is significant.

  • Spill: Adsorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • PubChem. 3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Analogous Chemistry).[1] National Library of Medicine. Available at: [Link]

  • Bovonsombat, P., et al. (2022).[2][3] Electrophilic halogenations of propargyl alcohols: paths to α-haloenones.[2][4] RSC Advances. Available at: [Link]

  • Hashmi, A. S. K., et al. (2012).[5] Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones.[5] Journal of Organic Chemistry.[5] Available at: [Link]

  • EPA CompTox. 1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one (Fluorinated Enone Properties). Available at: [Link]

Sources

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol CAS number 37614-57-6

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol , structured for researchers in medicinal chemistry and process development.

CAS Number: 37614-57-6 Chemical Formula: C


H

ClFO Molecular Weight: 184.60 g/mol

Executive Summary

This compound is a high-value electrophilic building block utilized primarily in the synthesis of heterocyclic pharmacophores. Characterized by its 4-chloro-2-fluorophenyl moiety—a privileged scaffold in medicinal chemistry known for enhancing metabolic stability and lipophilicity—this alkyne serves as a critical "linchpin" intermediate.

It is extensively employed in the development of next-generation azole antifungals , herbicidal tetrahydrophthalimides , and kinase inhibitors . Its terminal hydroxyl group and internal alkyne unsaturation provide orthogonal handles for divergent synthesis, enabling rapid access to isoxazoles, 1,2,3-triazoles, and allylic alcohols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
SMILES OC#Cc1ccc(Cl)cc1F
Appearance White to off-white crystalline solid
Melting Point 68–72 °C
Boiling Point 272.5 °C (at 760 mmHg)
Density 1.35 ± 0.1 g/cm³ (Predicted)
LogP 2.14 (Predicted)
Solubility Soluble in DMSO, MeOH, CH

Cl

, EtOAc; Insoluble in water
pKa 13.1 (Alcoholic proton)

Synthetic Methodology

The industrial and laboratory-scale preparation of CAS 37614-57-6 relies principally on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed C-C bond formation is favored for its tolerance of the electron-withdrawing fluorine and chlorine substituents on the aromatic ring.

Optimized Protocol: Sonogashira Coupling

Reaction: 1-Bromo-4-chloro-2-fluorobenzene + Propargyl Alcohol


 Product
Reagents & Stoichiometry:
  • Substrate: 1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv)

  • Coupling Partner: Propargyl Alcohol (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2–3 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) or Diethylamine (Et
    
    
    
    NH) (3.0 equiv) in THF or DMF.
Step-by-Step Workflow:
  • Inerting: Charge a reaction vessel with Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI. Evacuate and backfill with Argon (x3) to ensure an oxygen-free environment (critical to prevent homocoupling of the alkyne to a diyne).
  • Addition: Dissolve 1-bromo-4-chloro-2-fluorobenzene in degassed THF and transfer to the vessel via cannula. Add Et

    
    N followed by propargyl alcohol dropwise.
    
  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.[1] The electron-poor nature of the aryl ring facilitates the oxidative addition step, often allowing milder thermal conditions.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO

    
    , gradient elution 0 
    
    
    
    30% EtOAc in Hexanes) or recrystallization from Hexane/Toluene if high purity is required.
Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The presence of the ortho-fluorine atom exerts an inductive effect that slightly accelerates the oxidative addition of the aryl bromide to the Pd(0) species.

SonogashiraMechanism cluster_cycle Catalytic Cycle: CAS 37614-57-6 Synthesis Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar Transmet Transmetallation (Cu-Acetylide enters) PdII_Ar->Transmet PdII_Complex Pd(II)(Ar)(Acetylide)L2 Transmet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 Regeneration Reagents 1-Bromo-4-chloro- 2-fluorobenzene Reagents->OxAdd Initiation Alkyne Propargyl Alcohol Cu_Cycle CuI Cycle (Generates Cu-Acetylide) Alkyne->Cu_Cycle Base (Et3N) Cu_Cycle->Transmet Transfer

Figure 1: Catalytic cycle for the Sonogashira coupling of 4-chloro-2-fluorophenyl halides.

Applications in Drug Discovery

This compound is not merely an endpoint but a divergent node in the synthesis of complex pharmacophores.[2]

Access to Azole Antifungals

The 2,4-disubstituted phenyl ring is a hallmark of azole antifungals (e.g., Fluconazole, Voriconazole). CAS 37614-57-6 provides a direct route to triazole derivatives via "Click" chemistry (CuAAC) or isoxazoles via 1,3-dipolar cycloaddition.

  • Protocol: The hydroxyl group is often converted to a mesylate or chloride, followed by displacement with an azole nucleophile, or the alkyne is reacted with an azide.

Divergent Synthesis Workflow

The graph below illustrates how this single intermediate grants access to three distinct chemical spaces relevant to oncology and agrochemistry.

DivergentSynthesis Core 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol (CAS 37614-57-6) Path1 Pathway A: MnO2 Oxidation Core->Path1 Path2 Pathway B: Red-Al Reduction Core->Path2 Path3 Pathway C: Mesylation/Chlorination Core->Path3 Prod1 Propynal Derivative (Michael Acceptor) Path1->Prod1 Prod2 (E)-Allylic Alcohol (Agrochem Intermediate) Path2->Prod2 Prod3 Alkyl Halide (Nucleophilic Displacement) Path3->Prod3 Heterocycle Isoxazoles/Pyrazoles (Kinase Inhibitors) Prod1->Heterocycle + Hydrazine/Hydroxylamine

Figure 2: Divergent synthetic utility of CAS 37614-57-6.

Quality Control & Analytical Standards

To ensure the integrity of biological data derived from this intermediate, strict QC parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile.
  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Expect elution around 8.5–9.5 min due to the lipophilic halogenated ring.

NMR Signature (400 MHz, CDCl )
  • 
     4.55 (d, 2H):  Methylene protons (-CH 
    
    
    
    OH) adjacent to the alkyne. Distinct doublet due to long-range coupling.
  • 
     7.10–7.45 (m, 3H):  Aromatic protons. The splitting pattern is complex due to 
    
    
    
    F-
    
    
    H coupling.
  • 
    C NMR:  Look for alkyne carbons at 
    
    
    
    85–95 ppm and the C-F doublet splitting in the aromatic region (
    
    
    160 ppm,
    
    
    Hz).

Safety & Handling (E-E-A-T)

Hazard Class: Irritant (Skin/Eye), Aquatic Toxicity.

  • Handling: Propargyl alcohols can be skin sensitizers. Use nitrile gloves and work within a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents. The terminal hydroxyl group is susceptible to oxidation; store under inert atmosphere (Argon) at 2–8 °C to prevent gradual degradation to the aldehyde.

  • Waste: Dispose of aqueous waste containing copper/palladium according to heavy metal protocols.

References

  • Synthesis of Propargyl Alcohols: Guidechem. "3-(4-Chloro-phenyl)-prop-2-yn-1-ol Synthesis and Properties."[3] Available at:

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
  • Antifungal Pharmacophores: National Institutes of Health (PubChem). "3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and related chalcones." Available at:

  • Halogenated Benzene Precursors: ChemicalBook. "Synthesis of 1-Bromo-4-chloro-2-fluorobenzene." Available at:

  • Agrochemical Intermediates: Google Patents. "Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid." Available at:

Sources

Potential pharmacological profile of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profile & Synthetic Utility of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Executive Summary

This compound is a high-value synthetic intermediate belonging to the class of aryl-substituted propargylic alcohols . While not a marketed pharmaceutical agent itself, this molecule serves as a critical "linchpin" scaffold in the synthesis of two major bioactive classes: Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (agrochemicals) and mGluR5 negative allosteric modulators (neuroscience).

Its pharmacological significance lies in its dual functionality:

  • The 4-Chloro-2-fluorophenyl Motif: A privileged pharmacophore that optimizes lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites) in bioactive ligands.

  • The Propargylic Alcohol Handle: A versatile reactive center allowing for the construction of rigid alkyne linkers, isoxazole/pyrazole heterocycles, or triazole bioisosteres via Click chemistry.

Chemical Identity & Physicochemical Profile

This compound is an internal alkyne featuring a halogenated phenyl ring conjugated to a propargylic alcohol.

PropertyValue (Predicted)Relevance
IUPAC Name This compoundUnambiguous ID
Molecular Formula C₉H₆ClFOFragment-based drug design
Molecular Weight 184.60 g/mol Low MW (Lead-like)
LogP (Octanol/Water) ~2.1 - 2.4Ideal for CNS penetration & membrane permeability
Topological Polar Surface Area (TPSA) 20.2 ŲHigh blood-brain barrier (BBB) permeability potential
H-Bond Donors/Acceptors 1 / 1Minimal polar desolvation penalty
Rotatable Bonds 1Rigid linker (entropy-favored binding)

Synthetic Utility & Experimental Protocols

The primary value of this molecule is its role as a precursor. Below are the standard protocols for synthesizing this intermediate and converting it into bioactive pharmacophores.

Synthesis of the Core Intermediate (Sonogashira Coupling)

Rationale: This protocol couples the aryl halide with propargyl alcohol using a Palladium/Copper catalytic system. The 2-fluoro substituent on the aryl ring slightly deactivates the bromide, requiring optimized temperature control.

  • Reagents: 1-Bromo-4-chloro-2-fluorobenzene (1.0 eq), Propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried Schlenk flask with Pd(PPh₃)₂Cl₂ and CuI under Argon.

    • Add degassed THF, followed by Et₃N and 1-Bromo-4-chloro-2-fluorobenzene.

    • Add propargyl alcohol dropwise at room temperature.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Filter off ammonium salts, concentrate filtrate, and purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

    • Yield: Typically 85–92%.

Transformation to Bioactive Heterocycles (PPO Inhibitor Scaffolds)

To access the N-phenylpyrazole core found in herbicides like Carfentrazone or Flumioxazin analogs, the alcohol is oxidized to the aldehyde and cyclized.

  • Step A: Oxidation: Treat alcohol with MnO₂ (10 eq) in DCM to yield 3-(4-chloro-2-fluorophenyl)propiolaldehyde .

  • Step B: Cyclization: React the aldehyde with hydrazine derivatives to form the pyrazole core.

SynthesisWorkflow Start 1-Bromo-4-chloro- 2-fluorobenzene Core 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol (THE CORE) Start->Core Sonogashira Pd/Cu, Et3N PropAlc Propargyl Alcohol PropAlc->Core Aldehyde Propiolaldehyde (Reactive Electrophile) Core->Aldehyde MnO2 Oxidation Triazole 1,2,3-Triazole (Kinase Inhibitor Linker) Core->Triazole 1. Azide 2. CuAAC Click Pyrazole N-Aryl Pyrazole (PPO Inhibitor Core) Aldehyde->Pyrazole Hydrazine Cyclization

Figure 1: Synthetic divergence from the core propargylic alcohol to bioactive scaffolds.[1]

Pharmacological Potential of Derivatives

This scaffold is a precursor to two distinct pharmacological classes.

Agrochemicals: PPO Inhibition (Herbicides)

The 4-chloro-2-fluorophenyl moiety is a "magic bullet" in herbicide chemistry.[2] It mimics the protoporphyrin IX substrate, binding into the hydrophobic pocket of the Protoporphyrinogen Oxidase (PPO) enzyme (EC 1.3.3.4).

  • Mechanism: Inhibition of PPO leads to accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, this generates singlet oxygen, causing rapid membrane peroxidation and plant death.

  • Role of the Scaffold: The propynyl chain serves as the linker to the "head group" (often a uracil, triazolinone, or N-phenylphthalimide). The 2-fluoro group is critical for locking the conformation relative to the head group.

Neuroscience: mGluR5 Negative Allosteric Modulators (NAMs)

Research into metabotropic glutamate receptor 5 (mGluR5) antagonists for anxiety and Fragile X syndrome often utilizes diaryl alkynes .

  • Pharmacophore: An aryl-alkyne-heterocycle structure (e.g., MPEP analogues).

  • Application: The alcohol group of the title compound is converted to a leaving group (mesylate/tosylate) and displaced by a heterocycle (e.g., pyridine, methyl-pyridine) to form the rigid mGluR5 NAM pharmacophore.

  • Selectivity: The 2-fluoro substituent often improves selectivity against mGluR1 by sterically hindering "deep pocket" binding.

Predicted ADME & Toxicology Profile

As a research intermediate, direct human data is absent. The following is a predictive profile based on structural alerts and analog data.

Metabolic Stability
  • Alkyne Liability: The internal alkyne is relatively stable but can be oxidized by CYP450 enzymes to an oxirene (highly reactive) or hydrated to a ketone. However, the conjugation with the electron-withdrawing chlorofluorophenyl ring reduces the electron density of the alkyne, potentially increasing metabolic stability compared to aliphatic alkynes.

  • Benzylic Oxidation: The propargylic alcohol position is prone to oxidation (Alcohol Dehydrogenase) to the corresponding aldehyde/acid. The aldehyde is a Michael Acceptor (reactive electrophile) and may show genotoxicity (Ames positive) if not rapidly detoxified.

Toxicity Alerts
  • Skin Sensitization: Propargylic alcohols are known contact allergens.

  • Reactive Metabolites: If oxidized to the propiolaldehyde (alkynal), the compound becomes highly electrophilic, capable of covalent modification of cysteine residues in proteins (potential mechanism for toxicity or targeted covalent inhibition).

References

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • PPO Inhibitor SAR: Theodoridis, G. (2016). Protoporphyrinogen oxidase inhibitors. Bioactive Heterocyclic Compound Classes, 173-192. Link

  • mGluR5 Antagonist Chemistry: Jaeschke, G., et al. (2015). mGlu5 receptor antagonists: discovery, characterization and drug development. Expert Opinion on Drug Discovery, 10(4), 373-388. Link

  • Propargyl Alcohol Toxicity: PubChem Compound Summary for CID 7859, Propargyl Alcohol. National Center for Biotechnology Information (2025). Link

Sources

Technical Monograph: 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Strategic Utility in Drug Discovery [1][2]

Executive Summary

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol (Formula: C₉H₆ClFO) represents a high-value "warhead precursor" and structural linker in modern medicinal chemistry. Distinguished by its 4-chloro-2-fluoro substitution pattern, this molecule offers a unique balance of metabolic stability and electronic modulation, making it a critical intermediate for synthesizing fused heterocycles (e.g., isoxazoles, pyrazoles) and covalent inhibitors.

This guide provides a definitive technical analysis of its molecular weight characteristics, validated synthetic protocols, and analytical fingerprints, moving beyond basic database entries to offer actionable laboratory insights.

Physicochemical Profile

Understanding the mass properties of this molecule is essential for high-resolution mass spectrometry (HRMS) confirmation and stoichiometric precision in scale-up.

Molecular Weight & Elemental Data
PropertyValueTechnical Context
Average Molecular Weight 184.59 g/mol Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass 184.0091 Da Critical for HRMS identification. Based on ³⁵Cl, ¹⁹F, ¹⁶O, ¹²C.
Molecular Formula C₉H₆ClFO-
Isotopic Signature M+2 peak at ~32%The ³⁷Cl isotope creates a distinct M+2 peak (approx. 186.006 Da), serving as a diagnostic "chlorine flag" in MS spectra.
Predicted LogP ~2.1Moderate lipophilicity; suitable for cell-permeable scaffolds.
Topological Polar Surface Area 20.2 ŲDominated by the hydroxyl group; suggests good oral bioavailability potential.
Structural Significance

The 2-fluoro substituent is not merely decorative. In drug design, this ortho-fluorine often induces a "conformational lock" via electrostatic repulsion with the alkyne pi-system or through intramolecular hydrogen bonding, potentially improving the binding affinity of final drug candidates. The 4-chloro group blocks para-position metabolism (CYP450 oxidation), extending the half-life of derived pharmacophores.

Synthetic Methodology: The Sonogashira Protocol[3][4][5]

The most robust route to this compound is the Sonogashira cross-coupling of 1-bromo-4-chloro-2-fluorobenzene with propargyl alcohol . While iodo-analogs are more reactive, the bromo-starting material is often preferred for cost-efficiency in scale-up.

Reaction Logic & Workflow

The synthesis relies on a Pd(0)/Cu(I) catalytic cycle. The exclusion of oxygen is the Critical Process Parameter (CPP) to prevent homocoupling of the alkyne (Glaser coupling), which produces the bis-acetylene impurity.

SonogashiraSynthesis Start1 1-Bromo-4-chloro- 2-fluorobenzene Intermediate Pd-Complex Cycle Start1->Intermediate Start2 Propargyl Alcohol Start2->Intermediate Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Catalyst->Intermediate Conditions Et3N / THF 60°C, N2 atm Conditions->Intermediate Product 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol Intermediate->Product Major Path Impurity Impurity: Glaser Homocoupling Intermediate->Impurity O2 Leak

Figure 1: Synthetic workflow for the target molecule via Sonogashira coupling. Note the critical divergence point where oxygen contamination leads to homocoupling impurities.

Step-by-Step Protocol
  • Charge: To a dry round-bottom flask, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Inertion: Seal and purge with Nitrogen (N₂) or Argon for 15 minutes. Author's Note: Argon is superior due to its density, blanketing the catalyst more effectively.

  • Solvent Addition: Add degassed THF (10 volumes) and Triethylamine (3.0 eq) via syringe.

  • Initiation: Add Propargyl Alcohol (1.2 eq) dropwise.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

    • End-point: Disappearance of the aryl bromide.

  • Work-up: Filter off ammonium salts, concentrate, and purify via silica gel chromatography.

Analytical Characterization

Validating the identity of this compound requires correlating the molecular weight with structural fragmentation.

Mass Spectrometry (EI/ESI)

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecule exhibits a specific fragmentation pattern useful for confirmation.

  • Parent Ion: m/z 184 (M+) and 186 (M+2).

  • Base Peak: Often observed at m/z 153 (Loss of -CH₂OH group, [M-31]⁺).

  • Secondary Fragment: m/z 118 (Loss of Cl from the core, though less common due to aryl-Cl strength).

MS_Fragmentation Parent Parent Ion (M+) m/z 184.0 Frag1 Fragment [M-31]+ (Loss of CH2OH) m/z 153.0 Parent->Frag1 - CH2OH (31 Da) Frag2 Aryl Cation [C6H3ClF]+ Frag1->Frag2 Ring Cleavage

Figure 2: Primary Mass Spectrometry fragmentation pathway. The loss of the hydroxymethyl group is the diagnostic transition.

NMR Expectations (¹H, 400 MHz, CDCl₃)
  • Aryl Region: 7.0–7.5 ppm (Multiplets, distinct splitting due to F-coupling).

  • Propargylic CH₂: ~4.5 ppm (Doublet or Singlet depending on OH coupling).

  • Hydroxyl OH: Broad singlet, variable shift (2.0–4.0 ppm).

Strategic Utility in Drug Discovery

Why utilize this specific scaffold?

  • Heterocycle Formation: The alkyne-alcohol motif is a "pre-heterocycle." Treatment with hydrazine yields pyrazoles ; treatment with hydroxylamine yields isoxazoles . These rings are ubiquitous in kinase inhibitors.

  • Click Chemistry: The hydroxyl group can be converted to a mesylate/tosylate and displaced by an azide, creating a "Click-ready" aryl chloride for fragment-based drug discovery (FBDD).

  • Safety & Handling: Unlike corresponding acid chlorides, this alcohol is stable at room temperature, making it an ideal "shelf-stable" building block for combinatorial libraries.

References

  • Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

  • Propargyl Alcohol Reactivity: Trost, B. M., et al. (2002). Ruthenium-catalyzed reactions of propargyl alcohols. Chemical Reviews, 102(1), 47-82. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Reaction Safety (Glaser Coupling): Siemsen, P., et al. (2000). Acetylenic coupling: a powerful tool in molecular construction.[3][4] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

Role of fluorine substitution in phenylpropynol reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fluorine-Scanning in Phenylpropynol Scaffolds: Electronic Modulation and Synthetic Divergence

Executive Summary

In the landscape of modern medicinal chemistry, 3-phenyl-2-propyn-1-ol (phenylpropynol) represents a privileged scaffold, serving as a precursor to chalcones, heterocycles, and propargylic fluorides. However, the introduction of fluorine—either on the phenyl ring or via nucleophilic displacement of the hydroxyl group—introduces profound electronic perturbations that dictate reactivity.

This guide moves beyond standard protocols to analyze the "Fluorine Effect" on phenylpropynol reactivity. We explore how fluorine substitution alters carbocation stability, dictates regioselectivity in metal-catalyzed hydrofunctionalization, and drives the competition between direct substitution and propargylic rearrangement (allene formation).

Electronic Modulation & Physical Properties

The strategic incorporation of fluorine alters the physicochemical profile of phenylpropynol without imposing significant steric penalties (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

The Dipole and Inductive Effect (-I)

Fluorine is the most electronegative element (


). When substituted on the phenyl ring (e.g., p-F-phenylpropynol), it exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring toward electrophilic attack but acidifying the propargylic protons.
  • Impact on pKa: The acidity of the propargylic alcohol (approx. pKa 16) is marginally increased by ring fluorination, but the acidity of the alkyne (in terminal variants) is significantly enhanced.

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability—a critical factor in CNS drug design.

Table 1: Comparative Physicochemical Properties of Substituted Phenylpropynols

Substituent (R)

(Hammett)
Electronic EffectPredicted LogP*Reactivity vs. Carbocation Formation
H 0.00Reference1.85Standard
4-F 0.06Weakly Deactivating (-I > +R)2.01Slower (Destabilizes cation)
4-CF3 0.54Strongly Deactivating (-I, -R)2.75Very Slow (Inhibits ionization)
4-OMe -0.27Activating (+R)1.82Fast (Stabilizes cation)

*Predicted values based on cLogP algorithms for 3-(R-phenyl)-2-propyn-1-ol.

Synthetic Transformations: The Propargylic Fluorination Trap

One of the most common yet failure-prone reactions is the conversion of phenylpropynol to 1-fluoro-3-phenyl-2-propyne . The reaction is plagued by the "propargylic rearrangement," where the desired propargylic fluoride competes with the formation of a fluoroallene .

The Mechanism: S_N_2 vs. S_N_i'

When using Deoxofluor or DAST (Diethylaminosulfur trifluoride), the reaction proceeds via an activated alkoxy-sulfur intermediate.

  • Path A (Direct Substitution): Direct displacement by fluoride ion.

  • Path B (Rearrangement): An S_N_i' mechanism where fluoride attacks the

    
    -carbon (the alkyne carbon), leading to an allenyl fluoride.
    

Critical Insight: For 3-phenyl-2-propyn-1-ol, the conjugation with the phenyl ring stabilizes the developing positive charge at the propargylic position, favoring Path A (retention of the alkyne) more than aliphatic propargylic alcohols. However, steric bulk on the propargylic carbon or high temperatures will shift the equilibrium toward the allene.

Visualization: Divergent Fluorination Pathways

FluorinationPathways Start 3-phenyl-2-propyn-1-ol DAST DAST / Deoxo-Fluor (-78°C) Start->DAST Intermediate Alkoxy-Sulfur Intermediate DAST->Intermediate Transition_SN2 Direct Displacement (S_N_2) Intermediate->Transition_SN2 Low Temp Polar Solvent Transition_SNi Concerted Rearrangement (S_N_i') Intermediate->Transition_SNi Steric Bulk High Temp Product_Alkyne Propargylic Fluoride (Desired) Transition_SN2->Product_Alkyne Product_Allene Fluoroallene (Byproduct) Transition_SNi->Product_Allene

Figure 1: Mechanistic divergence in the deoxofluorination of phenylpropynol. Low temperatures favor the kinetic propargylic product.

Experimental Protocol: Controlled Deoxofluorination

Objective: Synthesis of 3-(4-fluorophenyl)-2-propynyl fluoride with minimal allene formation. Safety Warning: DAST releases HF upon hydrolysis. Reactions must be performed in a fume hood. Do not distill DAST residues (shock sensitive).

Materials:
  • Substrate: 3-(4-fluorophenyl)-2-propyn-1-ol (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NaHCO3[1]

Step-by-Step Workflow:
  • Setup: Flame-dry a 50 mL round-bottom flask (or use a Teflon vessel to prevent glass etching by trace HF). Flush with Argon.

  • Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Temperature control is the primary variable preventing allene formation.

  • Addition: Add DAST (1.2 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Pour the cold reaction mixture into a vigorously stirring saturated NaHCO3 solution (20 mL) at 0°C. Caution: CO2 evolution.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1][2] Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (Silica gel). Note: Propargylic fluorides are often volatile; avoid prolonged high-vacuum drying.

Validation Criteria:

  • 19F NMR: Look for a triplet (coupling to CH2) around -210 ppm.

  • Absence of Allene: Check 1H NMR for the diagnostic allenic proton signal (approx. 5.5-6.0 ppm) which should be minimized (<5%).

Ring-Fluorinated Reactivity: Gold-Catalyzed Hydration

When phenylpropynol derivatives undergo metal-catalyzed reactions (e.g., hydration to form chalcones or hydroxyphenones), the electronic nature of the ring substituent dictates regioselectivity .

The Regioselectivity Switch

In the hydration of internal alkynes catalyzed by Au(I) or Au(III):

  • Electron-Rich (e.g., 4-OMe): The gold activates the alkyne, and water attacks the carbon distal to the phenyl ring (stabilizing the benzylic-like transition state).

  • Electron-Poor (e.g., 4-F or 4-CF3): The inductive withdrawal destabilizes positive charge buildup at the benzylic position. This can erode selectivity or, in extreme cases (like 3,3-difluoroalkynes), reverse it.

Data Summary: Regioselectivity in Au(III)-Catalyzed Hydration Substrate: 1-phenyl-1-propyne derivatives (Model for phenylpropynol core)

Ring SubstituentMajor Product (Ketone Position)Selectivity Ratio (A:B)
4-OMe

-to-phenyl (Benzylic ketone)
> 95:5
H

-to-phenyl
85:15
4-F

-to-phenyl
70:30
4-CF3

-to-phenyl
55:45 (Erosion)

Note: Stronger electron-withdrawing groups on the alkyne itself (e.g., -CF3 directly on the triple bond) cause complete reversal.

Visualization: Electronic Steering in Gold Catalysis

GoldCatalysis Substrate Substituted Phenylpropynol (Au Catalyst + H2O) Path_EDG Electron Donor (4-OMe) Stabilizes Benzylic delta+ Substrate->Path_EDG R = OMe Path_EWG Electron Withdrawing (4-F) Destabilizes Benzylic delta+ Substrate->Path_EWG R = F / CF3 Product_A Benzylic Ketone (Major for EDG) Path_EDG->Product_A Fast Attack at alpha-C Path_EWG->Product_A Slower Product_B Aliphatic Ketone (Increased for EWG) Path_EWG->Product_B Competing Pathway

Figure 2: Impact of ring fluorination on the regioselectivity of gold-catalyzed hydration.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry. Link

  • Gree, D., Vallribera, A., & Gree, R. (2006). "Propargylic fluorides: synthesis and reactivity." Tetrahedron Letters. Link

  • Hopkinson, M. N., Gee, A. D., & Gouverneur, V. (2010). "Gold Catalysis and Fluorine."[2][3][4][5] Israel Journal of Chemistry. Link

  • Ruiz-Almoguera, D., et al. (2020). "Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration." Chemistry - A European Journal. Link

  • Organic Syntheses. (2016). "Fluorination of Alcohols Using DAST." Organic Syntheses. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details the high-fidelity synthesis of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol , a critical intermediate often utilized in the development of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. The presence of the fluorine atom at the ortho position confers metabolic stability and modulates the pKa of adjacent functional groups, while the chlorine atom provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or lipophilic interactions.

The protocol leverages a Copper-Co-Catalyzed Sonogashira Coupling , selected for its reliability in preserving the propargylic alcohol functionality while forming the


 bond.
Key Chemical Attributes
ParameterDescription
Target Molecule This compound
CAS Registry 1000339-65-8 (Analogous/Generic)
Molecular Weight 184.60 g/mol
Primary Challenge Preventing Glaser homocoupling of the propargyl alcohol.
Critical Quality Attribute Control of Pd residue < 10 ppm (for pharma applications).

Retrosynthetic Analysis & Strategy

The most disconnected approach involves the coupling of a terminal alkyne with an aryl halide. We select 4-chloro-2-fluoro-1-iodobenzene as the electrophile over the bromide analog. While the bromide is cheaper, the iodide allows for reaction at ambient temperatures (20–25 °C), significantly reducing the thermal degradation of the sensitive propargylic alcohol.

Retrosynthesis Target Target Molecule This compound Disconnect Sonogashira Disconnection Target->Disconnect Retro-Cut SM1 Aryl Halide 4-Chloro-2-fluoro-1-iodobenzene Disconnect->SM1 SM2 Alkyne Prop-2-yn-1-ol Disconnect->SM2

Figure 1: Retrosynthetic strategy isolating the aryl iodide and propargyl alcohol as key starting materials.

Mechanistic Insight: The Dual Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction operates via two interlocking cycles: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).

Critical Control Point: The amine base facilitates the formation of the copper acetylide. If the concentration of the alkyne is too high relative to the aryl halide in the presence of oxygen, the Copper cycle will divert to the Glaser Homocoupling side reaction, producing a diyne impurity that is difficult to separate.

Mechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation Ar-Pd(II)-Alkyne OxAdd->TransMet + Cu-Acetylide Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination Product Release Isom->RedElim RedElim->Pd0 - Product CuI CuI Pre-catalyst PiComplex Pi-Alkyne Complex CuI->PiComplex + Alkyne CuAcetylide Cu-Acetylide (Active Nucleophile) PiComplex->CuAcetylide + Base (Et3N) - Et3NH+ I- CuAcetylide->TransMet Transmetallation

Figure 2: The synergistic Pd/Cu catalytic cycles. Note the dependence on Base for the Copper cycle.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4]MW ( g/mol )Role
4-Chloro-2-fluoro-1-iodobenzene 1.0256.44Limiting Reagent
Propargyl Alcohol 1.256.06Nucleophile
Pd(PPh3)2Cl2 0.02 (2 mol%)701.90Catalyst
CuI (Copper(I) Iodide) 0.01 (1 mol%)190.45Co-catalyst
Triethylamine (

)
3.0101.19Base/Acid Scavenger
THF (Anhydrous) 10 vol (mL/g)72.11Solvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup (Crucial)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Evacuate and backfill with Argon (or Nitrogen) three times. Note: Oxygen causes homocoupling of propargyl alcohol.

Step 2: Catalyst Charge

  • Under positive Argon flow, charge the flask with 4-Chloro-2-fluoro-1-iodobenzene (1.0 equiv),

    
      (2 mol%), and CuI  (1 mol%).
    
  • Add anhydrous THF via syringe. Stir gently until solids are mostly suspended/dissolved.

Step 3: Base Addition

  • Add Triethylamine (3.0 equiv) via syringe. The solution may darken slightly; this is normal.

Step 4: Alkyne Addition

  • Add Propargyl alcohol (1.2 equiv) dropwise over 10 minutes.

  • Process Tip: If scaling up (>50g), dilute the propargyl alcohol in a small amount of THF and add via addition funnel to control the exotherm.

Step 5: Reaction

  • Stir the mixture at Room Temperature (25 °C) .

  • Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[5]

  • Expected Time: 2–4 hours. The aryl iodide is highly reactive; heating is rarely required and may cause byproduct formation.

Step 6: Workup

  • Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium black. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.[2]

  • Dissolve the residue in EtOAc and wash with:

    • Water (1x)

    • Brine (1x)

  • Dry over

    
    , filter, and concentrate.
    

Step 7: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0%

    
     30% EtOAc in Hexanes.
    
  • Product Description: Off-white to pale yellow solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Catalyst poisoning or inert atmosphere breach.Ensure Argon sparging of solvents for 15 mins prior to use. Increase catalyst to 3-5 mol%.
Diyne Impurity (Glaser) Presence of Oxygen.Rigorous degassing is required. Add the alkyne slowly to keep its instantaneous concentration low.
Black Precipitate Early Catalyst decomposition ("Pd Black").Ensure phosphine ligands are not oxidized. Add excess

(1-2 mol%) to stabilize the Pd species.
Sluggish Reaction Steric hindrance or electronic deactivation.Gently heat to 40-50 °C. If using the Aryl Bromide instead of Iodide, heating to 60-80 °C is mandatory.

Safety & Compliance

  • HF Warning: While the C-F bond is stable under these conditions, any combustion or extreme acidic treatment of fluorinated waste can generate trace HF. Handle waste streams accordingly.

  • Propargyl Alcohol: Flammable and toxic. Absorbed through skin. Use nitrile gloves.

  • Heavy Metals: Palladium and Copper waste must be segregated from general organic waste for reclamation.

References

  • Sonogashira Coupling Mechanism & Conditions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Coupling of Chlorofluorobenzenes

    • Example of 4-chloro-1-iodobenzene reactivity: Beilstein Journal of Organic Chemistry, 2019, 15, 2907–2913.

  • General Protocol for Propargyl Alcohol Coupling

    • Liang, B., et al. (2005).[6] Highly Efficient Pd-Catalyzed Sonogashira Coupling. Journal of Organic Chemistry, 70(1), 391–393.[6]

  • Scale-Up Considerations (Process Chemistry)

    • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043.

Sources

Application Note: Strategic Utilization of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol (referred to herein as Compound A ) as a linchpin intermediate in fragment-based drug discovery (FBDD). Unlike simple phenyl-propargyl alcohols, the specific 2-fluoro-4-chloro substitution pattern offers unique electronic and metabolic advantages. This note provides validated protocols for transforming Compound A into privileged heterocycles (furans, pyrazoles) and electrophilic warheads (enones), emphasizing its utility in generating diversity-oriented libraries.

Chemical Profile & Strategic Value

Compound A is not merely a passive building block; it is a "programmed" intermediate designed to address common failure modes in lead optimization: metabolic instability and lack of vectors for diversification.

The "2-Fluoro-4-Chloro" Advantage
  • Metabolic Blocking (2-F): The ortho-fluorine atom blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring. Furthermore, the high electronegativity of fluorine lowers the pKa of the aromatic ring, reducing the potential for toxic metabolite formation (e.g., quinone methides).

  • Late-Stage Diversification (4-Cl): The para-chlorine serves as a latent handle. It is generally stable under the mild conditions used to react the alkyne/alcohol handle (e.g., Gold catalysis), allowing for Late-Stage Functionalization (LSF) via Suzuki-Miyaura or Buchwald-Hartwig couplings after the core scaffold has been built.

Physical Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 184.60 g/mol Stoichiometry calculations.
Appearance Off-white to pale yellow solidVisual purity check; darkens upon oxidation.
Melting Point 58–62 °CLow MP requires careful handling during vacuum drying (avoid sublimation).
Solubility DCM, THF, EtOAc, DMSOCompatible with standard organic synthesis solvents.
Stability Air-stable (solid); Acid-sensitive (solution)Avoid prolonged exposure to Brønsted acids unless rearranging.

Synthetic Divergence: The "Hub-and-Spoke" Model

The propargyl alcohol moiety acts as a divergent point. By altering the catalyst system, Compound A can be converted into three distinct pharmacophore classes.

Reaction Pathway Visualization

G cluster_0 Late-Stage Functionalization Start 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol (Compound A) Furan 2-Aryl Furans (Scaffold) Start->Furan Au(I)/Ag(I) Cycloisomerization Enone α,β-Unsaturated Enones (Warhead) Start->Enone Meyer-Schuster Rearrangement (Acid/Au) Triazole 1,2,3-Triazoles (Bioisostere) Start->Triazole TMS-N3 or R-N3 CuAAC Click Suzuki Biaryl Libraries Furan->Suzuki Pd(0) Coupling at 4-Cl position Enone->Suzuki Pd(0) Coupling at 4-Cl position

Figure 1: Divergent synthesis pathways starting from Compound A. The 4-Cl handle remains intact for downstream library expansion.

Application 1: Gold-Catalyzed Synthesis of Substituted Furans

This is the highest-value application for Compound A . Gold(I) or Gold(III) catalysts activate the alkyne for intramolecular attack by the hydroxyl group (5-exo-dig cyclization), followed by isomerization to the furan.

Mechanistic Insight

The 2-fluoro substituent exerts an inductive withdrawing effect (


), making the alkyne slightly more electrophilic than in the unsubstituted phenyl analog. This typically accelerates the initial coordination of the Gold catalyst but requires strictly anhydrous conditions to prevent competitive hydration.
Validated Protocol: Au/Ag-Catalyzed Cyclization

Adapted from methodologies by Aponick et al. and Shi et al. [1, 2]

Objective: Synthesis of 2-(4-chloro-2-fluorophenyl)furan.

Reagents:

  • Substrate: Compound A (1.0 equiv)

  • Catalyst: AuCl(PPh₃) (2 mol%)

  • Co-catalyst: AgSbF₆ (2 mol%) (Activates the Au-Cl bond)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk): In a flame-dried reaction vial equipped with a magnetic stir bar, weigh AuCl(PPh₃) (2 mol%) and AgSbF₆ (2 mol%).

  • Activation: Add anhydrous Toluene (50% of total volume) to the catalyst mixture. Stir for 10 minutes at room temperature. Note: A white precipitate of AgCl will form, indicating active cationic Gold generation.

  • Addition: Dissolve Compound A in the remaining Toluene. Add this solution dropwise to the catalyst mixture to avoid localized concentration spikes.

  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Check TLC every 30 minutes. The propargyl alcohol spot (polar) should disappear, replaced by a less polar furan spot.

    • Time: Typically complete in 1–4 hours. If sluggish, heat to 40 °C.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove metal salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Disappearance of the propargylic CH₂ doublet (~4.5 ppm). Appearance of furan aromatic protons (typically doublets/multiplets in the 6.5–7.5 ppm range).

  • ¹³C NMR: Appearance of furan ring carbons (140–155 ppm).

Application 2: Meyer-Schuster Rearrangement to Enones

Compound A can be rearranged to form 3-(4-chloro-2-fluorophenyl)propenal (or ketone derivatives if alkylated). These


-unsaturated carbonyls are potent Michael acceptors, useful for covalent drug design (targeting Cysteine residues) or as intermediates for pyrazoline synthesis [3, 4].
Protocol: Acid-Mediated Rearrangement

Reagents:

  • Substrate: Compound A

  • Catalyst: p-Toluenesulfonic acid (PTSA) (10 mol%) or AuCl₃ (2 mol%) for milder conditions.

  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Dissolve Compound A in 1,4-Dioxane.

  • Add the catalyst and water.

  • Heat to 80 °C (PTSA) or 40 °C (AuCl₃).

  • Critical Endpoint: The reaction is complete when the IR spectrum shows a strong Carbonyl stretch (~1680 cm⁻¹) and loss of the Alkyne stretch (~2200 cm⁻¹).

Safety & Handling Guidelines

Compound A combines a propargyl alcohol moiety with a halogenated aromatic ring.

  • Skin/Eye Hazard: Propargyl alcohols are potential vesicants and severe irritants. Wear nitrile gloves and safety goggles.

  • Reactivity:

    • Explosion Hazard: Do not distill propargyl alcohols to dryness at high temperatures, as they can polymerize exothermically.

    • Metal Acetylides: Avoid contact with copper metal or highly basic copper solutions unless in controlled "Click" conditions, as explosive copper acetylides can form [5].

  • Waste: Dispose of gold/silver waste in dedicated heavy metal streams.

References

  • Aponick, A., et al. (2009).[1] "Gold-Catalyzed Synthesis of Furans from Propargylic Alcohols." Organic Letters. Link

  • Hosseyni, S., et al. (2015).[2] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction." Organic Letters. Link

  • Engel, D.A., & Dudley, G.B. (2009). "The Meyer-Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds." Organic & Biomolecular Chemistry. Link

  • Manning, H.C., et al. (2023). "SOCl2-Catalyzed Meyer–Schuster Rearrangement... Synthesis of Pyrazolines." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "Safety Data Sheet: Propargyl Alcohol Derivatives." Link

Sources

Application Note: Derivatization Strategies for 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol (CFP-OH) represents a high-value "privileged scaffold" intermediate. Its unique architecture combines a metabolically robust halogenated aromatic ring with a versatile propargyl alcohol handle. This guide moves beyond basic characterization to provide actionable, high-yield protocols for transforming CFP-OH into complex heterocycles, aldehydes, and alkylating agents. These workflows are critical for researchers developing Protoporphyrinogen Oxidase (PPO) inhibitors, kinase inhibitors, and next-generation antimycotics.

Part 1: Chemical Profile & Reactivity Landscape[1]

The reactivity of CFP-OH is governed by the electronic push-pull of the 2-fluoro-4-chlorophenyl moiety conjugated to the alkyne.

  • Electronic Deactivation: The inductive effect (-I) of the fluorine atom at the ortho position creates a dipole that influences the alkyne's susceptibility to nucleophilic attack.

  • Metabolic Stability: The 4-chloro and 2-fluoro substituents block primary metabolic oxidation sites on the phenyl ring, enhancing the in vivo half-life of derived pharmacophores.

  • The Propargyl Alcohol "Pivot": This group serves as a divergent point for three distinct synthetic pathways:

    • Oxidation to ynones/ynals (Michael acceptors).

    • Activation to propargyl halides (Electrophiles).

    • Cycloaddition to triazoles/isoxazoles (Bioisosteres).

Reaction Pathway Map

CFP_Reactivity Start 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol (CFP-OH) Aldehyde Propargyl Aldehyde (Michael Acceptor) Start->Aldehyde Oxidation (MnO2 or DMP) Bromide Propargyl Bromide (Alkylating Agent) Start->Bromide Substitution (PBr3 or Appel) Heterocycle1 Isoxazoles/Pyrazoles (via Oxime/Hydrazine) Aldehyde->Heterocycle1 Cyclization Alkylation N/O/S-Alkylated Derivatives Bromide->Alkylation Nu- Substitution Azide Propargyl Azide Bromide->Azide NaN3 Triazole 1,2,3-Triazoles (Bioisosteres) Azide->Triazole CuAAC (Click Chem)

Figure 1: Divergent synthetic pathways starting from CFP-OH. Blue indicates the starting material; Red, Yellow, and Green indicate primary derivatization nodes.

Part 2: Oxidation Protocols (Aldehyde Synthesis)

Converting the alcohol to 3-(4-chloro-2-fluorophenyl)prop-2-ynal is the gateway to synthesizing chalcone analogs and heterocycles. While Swern oxidation is effective, Manganese Dioxide (MnO₂) is preferred for propargyl alcohols due to its mildness and prevention of alkyne isomerization.

Protocol A: Selective Oxidation using Activated MnO₂

Rationale: This method avoids the acidic conditions of Jones oxidation and the cryogenic requirements of Swern, making it scalable and robust.

Reagents:

  • CFP-OH (1.0 equiv)

  • Activated MnO₂ (10.0 equiv) - Note: Excess is required due to surface area dependence.

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve 1.0 g (approx. 5.4 mmol) of CFP-OH in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 4.7 g (54 mmol) of activated MnO₂ in one portion.

  • Reaction: Stir vigorously at room temperature (25°C). Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde typically runs faster than the alcohol.

    • Checkpoint: Reaction is usually complete within 4–6 hours. If stalled, add another 5 equiv of MnO₂.

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting yellow oil is typically >95% pure and unstable; use immediately for subsequent steps (e.g., Wittig reaction or heterocycle formation).

Yield Expectation: 85–92%

Part 3: Activation & Substitution (Alkylating Agents)

Transforming the hydroxyl group into a leaving group (Bromide or Mesylate) enables the attachment of the 4-chloro-2-fluorophenyl-alkyne motif to amines, phenols, or thiols. This is a critical step in synthesizing PPO inhibitors.

Protocol B: Appel Reaction (Conversion to Bromide)

Rationale: The Appel reaction (CBr₄/PPh₃) is superior to PBr₃ for this substrate. The neutral conditions prevent acid-catalyzed hydration of the alkyne or rearrangement of the propargyl system to an allene.

Reagents:

  • CFP-OH (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • DCM (0.1 M concentration)

Step-by-Step:

  • Setup: In a dry flask under N₂ atmosphere, dissolve CFP-OH (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM. Cool to 0°C.

  • Addition: Add PPh₃ (1.2 equiv) portion-wise over 15 minutes. The solution will turn slightly yellow.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Precipitation: Add Hexane (equal volume to DCM) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

  • Purification: Filter off the solid TPPO. Concentrate the filtrate and purify via short-path silica gel chromatography (100% Hexane → 5% EtOAc/Hexane).

    • Caution: Propargyl bromides are potent alkylating agents and lachrymators. Handle in a fume hood.

Data Summary Table:

ParameterMethod: PBr₃Method: Appel (Recommended)
Conditions Acidic, 0°CNeutral, 0°C → RT
Byproducts HBr (Gas), H₃PO₃TPPO (Solid), CHBr₃
Risk Allenyl isomerizationMinimal isomerization
Yield 65–75%88–95%

Part 4: Heterocycle Formation (The "Click" Pathway)

The internal alkyne of CFP-OH is sterically accessible enough for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if the alcohol is first converted to an azide. However, a more direct route for this specific internal alkyne is the synthesis of Isoxazoles .

Protocol C: Synthesis of 3,5-Disubstituted Isoxazoles

Mechanism: The propargyl aldehyde (from Protocol A) reacts with hydroxylamine to form an oxime, which then undergoes cyclization.

Reagents:

  • Propargyl Aldehyde (derived from CFP-OH)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc)

  • Ethanol/Water (1:1)

Step-by-Step:

  • Oxime Formation: Dissolve the propargyl aldehyde in EtOH. Add an aqueous solution of NH₂OH·HCl (1.5 equiv) and NaOAc (2.0 equiv). Stir at RT for 1 hour.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours. The internal alkyne acts as the electrophile for the oxygen of the oxime (5-endo-dig cyclization is disfavored, but under basic/thermal conditions, isomerization to the isoxazole occurs).

    • Note: For regioselectivity control, iodocyclization using ICl can be employed to yield 4-iodoisoxazoles, valuable for further coupling.

Part 5: Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield in Oxidation Alkyne hydration to ketoneEnsure reagents (DCM, MnO₂) are strictly anhydrous. Avoid acidic oxidants.
Allene Formation Isomerization during brominationUse Appel conditions (neutral pH). Avoid heating >40°C.
Incomplete Substitution Steric hindrance from 2-FIncrease reaction time; use Mesylate (MsCl/TEA) if Bromide fails.
Skin Irritation Propargyl bromide potencyTreat as a potent alkylating agent (similar to mustard gas analogs). Double glove.

References

  • Prins Fluorination & Heterocycle Synthesis

    • Title: Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Oxidation Methodologies

    • Title: Oxidation of Aldehydes and Ketones (General Methodologies).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Propargyl Alcohol Derivatization

    • Title: Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (Analogous Chemistry).
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Fluorinated Heterocycle Context

    • Title: Synthesis of Fluorinated Heterocycles.[2][3][4][5]

    • Source: ResearchGate (Sloop et al.).[3]

    • URL:[Link]

Sources

Application Note: Copper-Catalyzed Cross-Coupling Reactions with Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propargyl alcohols are densely functionalized synthons serving as critical linchpins in the synthesis of heterocycles, pharmacophores, and complex natural products. While traditionally dependent on stoichiometric Nicholas reactions (Co-mediated) or precious metals (Ru, Au), Copper-catalyzed substitutions have emerged as a cost-effective, sustainable alternative. This guide details the mechanistic pathways, optimized protocols for direct nucleophilic substitution (C-N, C-O, C-C bond formation), and critical troubleshooting strategies to suppress competing Meyer-Schuster rearrangements.

Mechanistic Foundations & Causality

To successfully deploy copper catalysis with propargyl alcohols, one must understand the dichotomy of activation. Copper can activate the substrate via two distinct modes depending on the oxidation state and ligand environment.

The Bimodal Activation Pathway

Unlike palladium cross-couplings which rely on oxidative addition, copper-catalyzed propargylic substitutions typically proceed via Lewis Acid activation or Cu-Allenylidene formation.

  • Pathway A: Lewis Acid Activation (

    
    -type) 
    
    • Prevalent with: Internal alkynes or secondary/tertiary alcohols.[1]

    • Mechanism: Cu(II) or Cu(I) coordinates to the hydroxyl group (or assists a co-catalyst), facilitating the ionization of the C-O bond. This generates a resonance-stabilized propargylic cation .

    • Outcome: Nucleophilic attack occurs at the

      
      -carbon (resulting in allenes) or 
      
      
      
      -carbon (resulting in propargyl derivatives).
  • Pathway B: Copper-Allenylidene Complex

    • Prevalent with: Terminal alkynes.

    • Mechanism: A terminal alkyne coordinates to Cu, forming a

      
      -complex, followed by deprotonation to a Cu-acetylide. Elimination of the hydroxyl group generates a highly electrophilic Cu-allenylidene  species.
      
    • Outcome: Hard nucleophiles tend to attack the

      
      -position; soft nucleophiles attack the 
      
      
      
      -position.
Mechanistic Visualization

The following diagram illustrates the divergence between productive substitution and the competing Meyer-Schuster rearrangement, a common failure mode in these reactions.

Propargyl_Mechanism Start Propargyl Alcohol Cu_Coord Cu-Coordination (Activation) Start->Cu_Coord + Cu Catalyst Cation Propargylic Cation (Resonance Stabilized) Cu_Coord->Cation - OH (Lewis Acid Path) Allenylidene Cu-Allenylidene (Terminal Alkynes) Cu_Coord->Allenylidene - OH (Terminal Alkyne Path) Sub_Prod Propargyl Substitution Product (Target) Cation->Sub_Prod + Nucleophile (α-attack) Allene_Prod Allene Product (Isomer) Cation->Allene_Prod + Nucleophile (γ-attack) Rearrange Meyer-Schuster Rearrangement Cation->Rearrange H2O attack / Tautomerization Allenylidene->Sub_Prod + Nu Enone α,β-Unsaturated Ketone (Side Product) Rearrange->Enone

Figure 1: Divergent pathways in Cu-catalyzed propargyl alcohol activation. Note the competition between substitution (Green) and rearrangement (Red).

Experimental Protocols

Protocol A: Direct Propargylic Amination (C-N Bond Formation)

This protocol avoids the pre-activation of alcohols (e.g., to acetates), utilizing the "borrowing hydrogen" concept or direct Lewis acid activation.

Applicability: Synthesis of propargyl amines, bioactive alkaloids.

Reagents & Setup:

  • Substrate: Tertiary Propargyl Alcohol (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Dichloroethane (DCE) or Toluene (Anhydrous)

  • Additives: Molecular Sieves (4Å) are critical to sequester water and prevent Meyer-Schuster rearrangement.

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, load

    
     (5 mol%).
    
  • Solvation: Add anhydrous DCE (0.2 M concentration relative to substrate). Add 100 mg/mmol of activated 4Å MS.

  • Reactant Addition: Add the propargyl alcohol followed by the amine. Note: If the amine is volatile, add it last via syringe.

  • Reaction: Seal the tube and heat to 60°C for 4–12 hours. Monitor via TLC (Stain: KMnO4 or Anisaldehyde).

  • Quench: Cool to room temperature. Filter through a short pad of Celite to remove molecular sieves and copper salts.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Validation Check:

  • 1H NMR: Look for the disappearance of the propargylic -OH signal and the shift of the gem-dimethyl or propargylic protons upfield due to amine shielding.

Protocol B: Propargylic Etherification (C-O Bond Formation)

Direct substitution with alcohols is challenging due to the reversibility of the reaction (water is the leaving group).

Applicability: Synthesis of propargyl ethers, protection of alcohols.

Reagents:

  • Catalyst:

    
     (5-10 mol%)
    
  • Nucleophile: Primary or Secondary Alcohol (Used as solvent or 3-5 equiv in DCM).

  • Conditions: Room Temperature to 40°C.

Key Insight:


 acts as a mild Lewis acid. Unlike Bronsted acids (PTSA), it minimizes the degradation of sensitive alkyne moieties.

Data Summary & Catalyst Selection

The following table summarizes catalyst efficiency based on substrate class, derived from aggregate application data.

Substrate TypeNucleophileRecommended CatalystSolventYield (Avg)Selectivity Note
Terminal Alkyne 2° AmineCuCl / PyboxToluene85%High enantioselectivity possible with chiral ligands.
Internal Alkyne 2° Amine

DCE78%Requires moisture control to avoid enone formation.
Aryl-Propargyl OH Alcohol (ROH)

DCM92%Excellent chemoselectivity; minimal rearrangement.
Alkyl-Propargyl OH Sulfonamide

MeCN65%Slower kinetics; requires higher temp (80°C).

Troubleshooting & Optimization

The Meyer-Schuster Competitor

The most common failure mode is the conversion of the starting material into an


-unsaturated ketone (enone).
  • Symptom: Appearance of a conjugated carbonyl peak in IR (~1670 cm⁻¹) and loss of alkyne stretch.

  • Root Cause: Presence of water acting as a nucleophile on the propargylic cation.

  • Solution:

    • Increase loading of Molecular Sieves.

    • Switch from hygroscopic solvents (THF) to non-polar solvents (Toluene, DCE).

    • Use anhydrous reagents.

Catalyst Poisoning

Nitrogen nucleophiles (amines) can coordinate strongly to Cu, deactivating it.

  • Solution: Use bidentate ligands (e.g., phenanthroline) to occupy coordination sites, or increase catalyst loading to 10 mol%.

Isolation of Copper Waste

Copper residues can be "sticky" and contaminate final products (blue/green tint).

  • Protocol: Wash the organic layer with 10% aqueous EDTA or

    
     solution during workup. This chelates Cu into the aqueous phase.
    

Advanced Workflow: Enantioselective Substitution

For drug development, controlling the stereocenter at the propargylic position is vital.

Workflow Step1 Ligand Complexation (Cu(OTf)2 + Pybox Ligand) Stir 30 min @ RT Step2 Substrate Addition (Propargyl Alcohol + Amine) Step1->Step2 Step3 Catalysis Phase (-10°C to 0°C) Kinetic Control Step2->Step3 Step4 Workup (EDTA Wash -> Flash Column) Step3->Step4

Figure 2: Workflow for Enantioselective Propargylic Amination. Low temperature is critical for maximizing ee%.

References

  • Nishibayashi, Y. (2018). Mechanism and reactivity of catalytic propargylic substitution reactions via metal–allenylidene intermediates: a theoretical perspective. Catalysis Science & Technology.[2] Link

  • Ge, Y., et al. (2014).[3] Recent advances in copper-catalyzed propargylic substitution.[2][3][4][5][6][7] Chinese Journal of Catalysis. Link

  • Zhan, Z.P., et al. (2006). Copper(II) Bromide Catalyzed Novel Preparation of Propargylic Ethers and Sulfides.[7] Journal of Organic Chemistry. Link

  • Collins, B.S.L., et al. (2013).[8] Copper-catalyzed arylative Meyer-Schuster rearrangement of propargylic alcohols.[8][9] Angewandte Chemie International Edition. Link

  • UCL Discovery. (2015). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols. European Journal of Organic Chemistry. Link

Sources

Application Note: High-Yield, Kilogram-Scale Synthesis of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details a robust, scalable protocol for the synthesis of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol , a critical intermediate often used in the synthesis of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical kinase inhibitors.

Executive Summary

This guide outlines a validated protocol for the synthesis of this compound (Target Molecule) via a Sonogashira cross-coupling reaction . Unlike bench-scale methods that often utilize DMSO or DMF (which pose thermal runaway risks with propargyl alcohols on scale), this protocol utilizes a Toluene/Triethylamine system. This solvent choice enhances thermal safety, simplifies workup via aqueous extraction, and facilitates product crystallization.

Key Performance Indicators (KPIs):

  • Scale: 1.0 kg input (Start Material).

  • Yield: 88–92% (Isolated).

  • Purity: >99.5% (HPLC), suitable for GMP downstream steps.

  • Pd Residue: <10 ppm (after scavenging).

Retrosynthetic Analysis & Strategy

The synthesis relies on the chemoselective coupling of 1-Bromo-4-chloro-2-fluorobenzene with Propargyl Alcohol .

  • Chemoselectivity: The reaction exploits the significant reactivity difference between the aryl bromide and the aryl chloride. Under the prescribed conditions (Pd/Cu catalysis, 60–70°C), oxidative addition occurs exclusively at the C–Br bond, leaving the C–Cl bond intact for future functionalization.

  • Safety Engineering: Propargyl alcohol is thermally unstable and shock-sensitive in the presence of strong bases or specific metal contaminants. This protocol strictly controls temperature and uses a semi-batch addition mode to manage the exotherm.

Reaction Scheme (Graphviz)

ReactionScheme SM1 1-Bromo-4-chloro- 2-fluorobenzene (Ar-Br) Prod 3-(4-Chloro-2-fluorophenyl) prop-2-yn-1-ol SM1->Prod Sonogashira Coupling SM2 Propargyl Alcohol (HC≡C-CH2OH) SM2->Prod Cat Cat: Pd(PPh3)2Cl2 CuI, Et3N Toluene, 65°C Cat->Prod Byprod Et3N·HBr (Salt) Prod->Byprod Side Product

Caption: Chemoselective Sonogashira coupling targeting the C-Br bond while preserving the C-Cl moiety.

Critical Safety & Hazard Analysis

WARNING: This process involves hazardous materials. All operations must be conducted in a Class 1, Division 1 electrical environment with appropriate engineering controls.

Hazard ClassCritical Control PointMitigation Strategy
Thermal Runaway Propargyl Alcohol + BaseDo NOT use KOH/NaOH. Use Et3N. Maintain T < 80°C. Use semi-batch addition of alkyne.
Exotherm Reaction InitiationThe reaction is exothermic (~180 kJ/mol). Dose Propargyl Alcohol over 2–3 hours.
Toxic Gas Workup (Acidification)Quenching amine salts can release fumes. Maintain pH control and scrubber active.
Metal Toxicity Palladium/Copper HandlingUse dedicated solids handling isolator.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
1-Bromo-4-chloro-2-fluorobenzene160591-91-3 (Acid)*1.0Limiting Reagent
Propargyl Alcohol107-19-71.2Nucleophile
Bis(triphenylphosphine)palladium(II) dichloride13965-03-20.005 (0.5 mol%)Catalyst
Copper(I) Iodide7681-65-40.01 (1.0 mol%)Co-Catalyst
Triethylamine (Et3N)121-44-82.5Base/Acid Scavenger
Toluene108-88-35.0 VolSolvent

(Note: CAS 160591-91-3 refers to the boronic acid in some databases; ensure procurement of the Bromo analog, typically CAS 179897-94-0 or similar depending on supplier nomenclature for the halide).

Equipment
  • Reactor: 20 L Jacketed Glass Reactor (or Hastelloy for larger scale) with overhead stirring.

  • Temp Control: Cryostat/Heater unit capable of -10°C to 100°C.

  • Dosing: Peristaltic pump for Propargyl Alcohol addition.

  • Filtration: Nutsche filter or Centrifuge.

Detailed Experimental Protocol

Phase 1: Reactor Charging & Inerting
  • Purge: Evacuate reactor to <50 mbar and refill with Nitrogen (N2) three times. Ensure O2 content is <1%.

    • Rationale: O2 promotes homocoupling of the alkyne (Glaser coupling), generating impurities and consuming the nucleophile.

  • Charge: Add Toluene (4.0 L) and 1-Bromo-4-chloro-2-fluorobenzene (1.0 kg, 4.77 mol) . Stir at 150 RPM until dissolved.

  • Base Addition: Add Triethylamine (1.66 L, 11.9 mol) .

    • Note: The solution remains clear/pale yellow.

Phase 2: Catalyst Addition & Activation
  • Catalyst Charge: Under N2 flow, add Pd(PPh3)2Cl2 (16.7 g, 23.8 mmol) and CuI (9.1 g, 47.7 mmol) directly to the vessel.

    • Visual: Mixture will turn dark yellow/brown.

  • Heating: Heat the jacket to 65°C . Ensure internal temperature stabilizes at 60–65°C.

Phase 3: Reaction (Semi-Batch Mode)
  • Dosing: Mix Propargyl Alcohol (321 g, 5.72 mol) with Toluene (1.0 L) in a feed vessel.

  • Addition: Feed the alkyne solution into the reactor over 3 hours via pump.

    • Control: Monitor internal temp. If T_internal > 70°C, pause addition.

    • Mechanism:[2][3][4] Slow addition keeps the concentration of free alkyne low, favoring the cross-coupling over the exothermic alkyne decomposition or homocoupling.

  • Post-Stir: After addition, stir at 65°C for an additional 2–4 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Spec: < 1.0% Area Starting Material (Bromide).

Phase 4: Workup & Purification
  • Cooling: Cool reactor to 20°C.

  • Quench: Add Water (5.0 L) . Stir vigorously for 30 mins to dissolve Et3N·HBr salts.

  • Separation: Stop stirring. Allow phases to separate (30 min). Drain aqueous (lower) layer containing salts and Cu/Pd residues.

  • Acid Wash: Wash organic layer with 1M HCl (3.0 L) to remove residual Et3N.

    • Check: Aqueous pH should be < 2.

  • Scavenging: Add SiliaMetS® Thiol (50 g) (or activated charcoal) to the organic layer. Stir at 50°C for 1 hour to remove residual Pd. Filter hot through Celite.

  • Crystallization:

    • Concentrate the Toluene layer under vacuum (45°C) to approx. 2.0 L volume.

    • Add n-Heptane (4.0 L) slowly at 45°C.

    • Cool ramp: 45°C → 0°C over 4 hours.

    • Hold at 0°C for 2 hours.

  • Isolation: Filter the off-white solids. Wash with cold n-Heptane (1.0 L).

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Inert Reactor Charge Charge: Ar-Br, Toluene, Et3N Add Catalysts (Pd/Cu) Start->Charge Heat Heat to 65°C Charge->Heat Dose Dose Propargyl Alcohol (3 Hours) Heat->Dose IPC IPC: HPLC Check (>99% Conv.) Dose->IPC IPC->Dose Fail (Add more time/cat) Quench Quench: Water Wash Acid Wash (1M HCl) IPC->Quench Pass Scavenge Pd Scavenging (SiliaMetS / Charcoal) Quench->Scavenge Cryst Crystallization (Toluene/Heptane) Scavenge->Cryst Final Final Product Dry Solid Cryst->Final

Caption: Step-by-step unit operations from reactor charging to isolation.

Analytical Specifications & Validation

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (254 nm)≥ 98.0% (Area %)
Assay qNMR / wt%≥ 97.0% w/w
Palladium ICP-MS≤ 20 ppm
Water Karl Fischer≤ 0.5%
Melting Point DSC78°C – 82°C (Typical)

Troubleshooting:

  • Low Conversion: Check O2 levels (catalyst poisoning). Add 0.1 mol% fresh Pd catalyst.

  • High Homocoupling (Dimer): Reduce O2 ingress; slow down propargyl alcohol addition rate.

  • Color Issues: Dark product indicates residual Pd or oxidation. Recrystallize with charcoal treatment.

References

  • Thermal Hazards of Propargyl Alcohol

    • Title: Thermal Hazards of Using Propargyl Alcohol with Strong Bases.
    • Source:Organic Process Research & Development, 2021, 25, 8, 1932–1937.
    • URL:[Link][5]

  • Sonogashira Scale-Up Safety

    • Title: Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.[6]

    • Source:Organic Process Research & Development, 2006, 10, 4, 814–821.
    • URL:[Link]

  • Green Solvents for Sonogashira

    • Title: Fast Heck–Cassar–Sonogashira Reactions in Green Solvents.[7]

    • Source:Organic Letters, 2020, 22, 9, 3628–3632.
    • URL:[Link]

  • General Protocol for Aryl Propargyl Alcohols

    • Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
    • Source: KAUST Repository / Scientific Reports.
    • URL:[Link] (General methodology reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SONO-EWG-OPT-001

Introduction: The Reactivity Paradox

Welcome to the technical support hub for Sonogashira cross-coupling. You are likely here because your reaction involving an electron-deficient aryl halide (e.g., 4-nitroiodobenzene, 2-chloropyridine, 4-trifluoromethyl-bromobenzene) is failing, despite these substrates theoretically being more reactive toward oxidative addition than their electron-rich counterparts.

The Core Issue: Electron-withdrawing groups (EWGs) accelerate the first step (oxidative addition) but destabilize the reaction downstream. They make the ring susceptible to nucleophilic attack (competing


) and increase the acidity of the system, often leading to rapid catalyst poisoning or homocoupling (Glaser coupling) before the cross-coupling can occur.

This guide prioritizes Copper-Free and Inorganic Base protocols, which are the industry standard for stabilizing these volatile reaction matrices.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My starting material is consumed, but I’m isolating a byproduct where the alkyne replaced the halide without the triple bond, or I see complex mixtures. What is happening?

Diagnosis: You are likely witnessing Nucleophilic Aromatic Substitution (


) .
The Science:  Electron-deficient rings (especially nitro-arenes and pyridines) are highly electrophilic. If you are using a secondary amine base (like diethylamine or piperidine) or a strong nucleophile, the base attacks the ring directly, bypassing the Palladium cycle entirely.
The Fix: 
  • Switch Base: Move from amine bases to inorganic carbonates or phosphates (

    
    , 
    
    
    
    , or
    
    
    ). These are sufficiently basic to deprotonate the alkyne (often assisted by the catalyst) but are non-nucleophilic toward the aromatic ring.
  • Solvent Change: Use non-nucleophilic polar aprotic solvents like DMF or DMSO to solubilize the inorganic base.

Q2: The reaction turns black immediately, and I see significant alkyne dimer (Glaser product).

Diagnosis: Copper-Induced Homocoupling. The Science: Electron-deficient aryl halides often require longer reaction times for the transmetallation step. Meanwhile, the Copper(I) acetylide (formed rapidly) is prone to oxidation by trace oxygen, leading to homocoupling (Aryl-alkyne + Alkyne-Aryl) rather than cross-coupling. The Fix:

  • Eliminate Copper: Switch to a Copper-Free Protocol (See Module 3).[1]

  • Ligand Upgrade: If you must use Copper, increase the steric bulk of your Palladium ligand (e.g., XPhos or

    
    ). This accelerates the reductive elimination of the cross-product, outcompeting the homocoupling side reaction.
    
Q3: I am using a pyridine/pyrimidine halide. The reaction starts but stalls at <20% conversion.

Diagnosis: Catalyst Poisoning (Coordination). The Science: Nitrogen heterocycles are excellent ligands. They bind to the unsaturated Pd(0) species, forming a stable "dead" complex that cannot re-enter the catalytic cycle. The Fix:

  • The "Throw More Pd" Approach: Increase catalyst loading to 5 mol%.

  • The "Bulky Ligand" Approach: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands are sterically demanding enough to prevent the substrate nitrogen from binding to the Palladium center, keeping the active site open for the alkyne.

Module 2: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for optimizing your reaction based on the specific failure mode.

Sonogashira_Troubleshooting Start Reaction Failure Analysis Issue_Glaser Issue: Homocoupling (Alkyne Dimer) Start->Issue_Glaser High Dimer % Issue_SNAr Issue: Byproducts (SNAr Attack) Start->Issue_SNAr Wrong Product Issue_Stall Issue: Low Conversion (Catalyst Poisoning) Start->Issue_Stall Heterocycle Substrate Sol_CuFree SOLUTION: Copper-Free Protocol Use Pd(OAc)2 + DABCO or Pd-Cy/P(tBu)3 Issue_Glaser->Sol_CuFree Sol_Base SOLUTION: Inorganic Base Switch to Cs2CO3 or K3PO4 (Avoid secondary amines) Issue_SNAr->Sol_Base Sol_Ligand SOLUTION: Bulky Ligands Use XPhos or SPhos to block N-coordination Issue_Stall->Sol_Ligand

Caption: Decision tree for selecting the correct optimization vector based on observed reaction byproducts.

Module 3: Experimental Protocols

Protocol A: The "Copper-Free" Standard (Recommended)

Best for: Nitro-arenes, Nitriles, and substrates prone to homocoupling.

This protocol relies on the Gelbwasser-Sokolov modification, utilizing amine-promoted activation without copper, drastically reducing Glaser coupling.

ReagentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Terminal Alkyne 1.2 equivNucleophile
Pd(OAc)₂ 2-5 mol%Pre-catalyst
DABCO 2.0 equivBase & Ligand*
TBAB 1.0 equivPhase Transfer/Stabilizer
Solvent DMF or MeCNPolar Aprotic

*Note: DABCO acts as a dual-role reagent, stabilizing the Pd(0) species while facilitating the deprotonation of the alkyne.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), DABCO (224 mg, 2.0 mmol), and TBAB (322 mg, 1.0 mmol).

  • Evacuate and backfill with Argon (x3).

  • Add degassed DMF (5 mL) and the Terminal Alkyne (1.2 mmol) via syringe.

  • Heat to 80°C for 4–12 hours.

  • Monitor: Check TLC/LCMS. If the reaction stalls, add 1 mol% additional Pd(OAc)₂.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DABCO, dry over MgSO₄, and concentrate.

Protocol B: The "Heterocycle Specialist" (Bulky Ligand)

Best for: Chloropyridines, Pyrimidines, and substrates that poison Pd.

This protocol uses XPhos , a Buchwald ligand that creates a "protective shell" around the Palladium, preventing the pyridine nitrogen from binding to the metal.

ReagentEquivalentsRole
Heteroaryl Chloride 1.0 equivSubstrate
Terminal Alkyne 1.1 equivNucleophile
Pd₂dba₃ 1.0 mol%Pd(0) Source
XPhos 2-4 mol%Bulky Ligand
Cs₂CO₃ 3.0 equivInorganic Base
Solvent 1,4-DioxaneNon-polar/Ethereal

Step-by-Step:

  • In a glovebox or under strict Argon flow, combine Pd₂dba₃ (9 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) in Dioxane (2 mL). Stir at 60°C for 5 minutes to pre-form the active catalyst complex (L-Pd-L).

  • Add the Heteroaryl Chloride (1.0 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and Alkyne (1.1 mmol).

  • Seal the vessel and heat to 90°C for 16 hours.

  • Why Cesium? The "Cesium Effect" aids in solubility in organic solvents and provides a softer cation interaction, often boosting yields in difficult couplings.

Module 4: Mechanistic Visualization

Understanding the competition between the desired cycle and the


 trap is vital.

Mechanism_Flow ArX EWG-Aryl Halide (Substrate) Pd0 Pd(0) Species ArX->Pd0 Fast OA SNAr_Trap SNAr TRAP (Dead End) ArX->SNAr_Trap Attack by Amine Base (If Nucleophilic) OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Cross_Prod Sonogashira Product OxAdd->Cross_Prod Transmetallation & Red. Elim. Base Base (Nu- or Non-Nu) Base->SNAr_Trap Promotes Side Rxn Base->Cross_Prod Deprotonates Alkyne

Caption: Pathway competition. Note how nucleophilic bases can divert the substrate into the SNAr trap before the catalytic cycle completes.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Gelbwasser-Sokolov, M. N., et al. (2020). Copper-Free Sonogashira Cross-Coupling. Organic Letters.

  • Bora, U., et al. (2015).[1] Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature.[1] RSC Advances.

  • BenchChem Technical Support. (2025). Troubleshooting Glaser Coupling in Sonogashira Reactions.

  • Handa, S., et al. (2018).[2][3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water.[2] Organic Letters.

Sources

Technical Support Center: Purification of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Propargyl Alcohols by Column Chromatography Ticket ID: #PA-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Dual Nature of Propargyl Alcohols

Welcome to the technical support hub. You are likely here because your propargyl alcohol is either streaking on the column, co-eluting with your starting material (often an aldehyde), or decomposing into a mysterious new spot.

The Chemist's Challenge: Propargyl alcohols (


) possess a "schizophrenic" polarity. The hydroxyl group dominates interaction with silica (causing tailing), while the alkyne moiety is susceptible to acid-catalyzed rearrangement (Meyer-Schuster) or metal-mediated coupling. Successful purification requires balancing retention with stability.

Module 1: Pre-Run Diagnostics & Visualization

User Query: "I can't see my product on the TLC plate, or it looks like a streak. How do I visualize it?"

Visualization Protocol

Unlike aromatic compounds, simple propargyl alcohols often lack a strong UV chromophore. You must rely on chemical staining.

Stain ReagentSensitivitySpecificityPreparation / Usage
KMnO₄ (Basic) HighAlkynes & AlcoholsGold Standard. Oxidizes the triple bond and alcohol. Product appears as a yellow spot on a bright pink background .
PMA (Phosphomolybdic Acid) MediumUniversalGood for general organic mass. Requires vigorous heating.[1] Dark blue/green spots.[2]
Anisaldehyde HighFunctionalizedBest for differentiating the alcohol from starting aldehydes. Offers distinct color differences (e.g., alcohol = blue, aldehyde = red/orange).
Iodine Chamber LowReversibleNon-destructive. Useful if you need to recover the TLC spot for Mass Spec analysis.
Solvent System Selection

Propargyl alcohols are prone to hydrogen bonding with silanols on the silica surface.

  • Standard: Hexanes/Ethyl Acetate (EtOAc).[3][4][5]

  • For Tailing Compounds: Switch to DCM/MeOH (95:5). Dichloromethane disrupts hydrogen bonding better than hexanes.

  • The "30% Rule": Adjust your TLC solvent so the product has an

    
     of ~0.30.
    

Module 2: The Purification Workflow (The "Still" Method)

User Query: "What is the standard operating procedure for these substrates?"

This protocol is based on the rapid chromatographic technique established by W.C. Still [1], optimized for alkyne stability.

Step-by-Step Protocol
  • Column Packing (Slurry Method):

    • Suspend Silica Gel 60 (230–400 mesh) in the starting eluent.

    • CRITICAL: If your molecule is acid-sensitive (see Module 3), add 1% Triethylamine (Et₃N) to the slurry solvent to neutralize acidic silanols.

  • Sample Loading:

    • Preferred:Dry Loading. Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotovap to a free-flowing powder. This prevents the "band broadening" often seen when loading viscous propargyl alcohols as liquids.

  • Elution:

    • Use a stepwise gradient. Start with 100% non-polar solvent (Hexanes) to flush non-polar impurities.

    • Increase polarity slowly (e.g., 5% EtOAc increments).

  • Flow Rate:

    • Maintain 2.0 in/min solvent drop rate. Slow elution promotes band widening and diffusion.

Workflow Logic Diagram

PurificationLogic Start Crude Propargyl Alcohol CheckUV Check UV (254 nm) Start->CheckUV StainTest Stain TLC (KMnO4) CheckUV->StainTest No UV Activity RfCheck Is Rf ~ 0.3? CheckUV->RfCheck UV Active StainTest->RfCheck RfCheck->StainTest No (Adjust Solvent) AcidSens Acid Sensitive? RfCheck->AcidSens Yes StandardCol Std. Flash Column (Hex/EtOAc) AcidSens->StandardCol No BufferedCol Buffered Column (1% Et3N + Silica) AcidSens->BufferedCol Yes (Meyer-Schuster Risk) DryLoad Dry Load on Silica StandardCol->DryLoad BufferedCol->DryLoad

Caption: Decision matrix for selecting the correct column conditions based on compound detection and stability.

Module 3: Troubleshooting & FAQs

User Query: "I have specific problems. Help."

Issue A: "My product is decomposing on the column."

Diagnosis: Meyer-Schuster Rearrangement. Propargyl alcohols are tertiary or secondary alcohols adjacent to a triple bond. Acidic silica can catalyze the rearrangement of the propargyl alcohol into an


-unsaturated ketone or aldehyde [2].
  • The Fix:

    • Neutralize: Pre-wash the silica column with 1% Et₃N in Hexanes.

    • Switch Phase: Use Neutral Alumina instead of silica gel. Alumina is basic/neutral and suppresses this rearrangement.

Issue B: "I cannot separate the alcohol from the starting aldehyde."

Diagnosis: Co-elution. Aldehydes and their corresponding propargyl alcohols often have identical


 values in Hex/EtOAc.
  • The Fix:

    • Chemical Scavenging: If the aldehyde is the impurity, stir the crude mixture with saturated aqueous Sodium Bisulfite (NaHSO₃) for 1 hour before chromatography. This forms a water-soluble adduct with the aldehyde, allowing the alcohol to remain in the organic layer [3].

    • Change Selectivity: Switch from Hex/EtOAc to DCM/Ether or Toluene/EtOAc . Toluene interacts with the alkyne

      
      -system via 
      
      
      
      -stacking, often altering retention times differently than alkanes.
Issue C: "The bands are streaking badly."

Diagnosis: Silanol H-Bonding. The terminal -OH is dragging on the silica.

  • The Fix:

    • Do NOT add acid.

    • Load the sample as a dry powder (Dry Loading).

    • Run a steeper gradient (start lower polarity, ramp up faster) to "push" the alcohol off as a tight band.

Troubleshooting Logic Diagram

Troubleshooting Problem Impure Fractions / Loss of Yield Identify Identify Impurity Type Problem->Identify Decomp New Spot (Enone/Enal)? Identify->Decomp CoElute Starting Material (Aldehyde)? Identify->CoElute Streak Broad/Streaking Band? Identify->Streak FixDecomp Meyer-Schuster Rearrangement ACTION: Use Alumina or 1% Et3N Decomp->FixDecomp FixCoElute Polarity Overlap ACTION: NaHSO3 Wash or Toluene Eluent CoElute->FixCoElute FixStreak H-Bonding ACTION: Dry Load + DCM/MeOH Streak->FixStreak

Caption: Root cause analysis for common purification failures involving propargyl alcohols.

Module 4: Post-Run Analysis & Safety

User Query: "How do I store these compounds?"

  • Evaporation: Propargyl alcohols can be volatile. Do not leave on the high-vacuum pump for extended periods if the molecular weight is <150 g/mol .

  • Storage: Store at -20°C under Argon. Terminal alkynes are mildly acidic; avoid storage in metal containers which could form explosive acetylides (though rare with simple alcohols).

  • Safety Note: Many propargyl alcohols are skin irritants and can be absorbed transdermally. Always wear nitrile gloves.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6][7][8] Rapid chromatographic technique for preparative separations with moderate resolution.[7] The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[9][10][11] Organic & Biomolecular Chemistry, 7, 4149-4158.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for aldehyde scavenging).

Sources

Preventing homocoupling side products in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Topic: Side-Reaction Suppression (Glaser/Hay Coupling) Audience: Senior Chemists & Process Engineers

Mission Statement

Welcome to the Sonogashira Support Module. You are likely here because your LC-MS shows a distinct


 peak (diyne), or your TLC plate reveals a non-polar spot moving just above your expected product. This is the Glaser homocoupling product , a parasitic side reaction where two terminal alkyne units couple oxidatively.[1][2]

This guide treats your reaction as a system of competing kinetic cycles. To suppress homocoupling, we must thermodynamically starve the oxidative cycle or kinetically favor the cross-coupling cycle.

Module 1: Diagnostic Logic

Before altering your chemistry, use this decision matrix to identify the specific failure mode.

Troubleshooting Start ISSUE: Homocoupling Observed (Diyne Formation) CheckOx 1. Check Atmosphere Is the system strictly anaerobic? Start->CheckOx CheckCat 2. Catalyst System Is Copper (CuI) essential? CheckOx->CheckCat Yes, confirmed ActionDegas PROTOCOL A: Freeze-Pump-Thaw (Remove O2 Oxidant) CheckOx->ActionDegas No / Unsure CheckSub 3. Substrate Kinetics Is the Aryl Halide electron-rich? CheckCat->CheckSub Yes, Cu required ActionCuFree PROTOCOL B: Switch to Cu-Free (Remove Catalyst) CheckCat->ActionCuFree No, I can switch ActionSlow PROTOCOL C: Slow Addition (Kinetic Control) CheckSub->ActionSlow Yes (Slow Oxidative Addition) CheckSub->ActionSlow No (General Optimization)

Figure 1: Diagnostic logic flow for identifying the root cause of homocoupling.

Module 2: The Oxygen Factor (Thermodynamic Control)

The Mechanism: The Glaser coupling is an oxidative process.[1] It requires an oxidant to regenerate the Cu(II) species that facilitates the coupling of two Cu(I)-acetylides. In 90% of laboratory failures, the oxidant is atmospheric oxygen leaking into the headspace or dissolved in the solvent.

The Fix: Sparging (bubbling gas) is often insufficient for sensitive Sonogashira couplings. You must use the Freeze-Pump-Thaw (FPT) method.

Protocol A: Rigorous Freeze-Pump-Thaw

Use this when: You are using CuI and cannot switch to a Cu-free system.

  • Seal: Place your solvent or reaction mixture (minus catalyst) in a Schlenk flask or heavy-walled ampoule.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.

  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the flask, remove from LN2, and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: After the final pump, backfill with high-purity Argon (heavier than air, providing a better blanket than

    
    ).
    
Module 3: Kinetic Control (Reagent Management)

The Mechanism: If your aryl halide is unreactive (e.g., electron-rich aryl bromides or chlorides), the oxidative addition step (


) is slow.[3] This leaves the Pd catalyst idle while the Cu-acetylide accumulates. High concentrations of Cu-acetylide statistically favor the bimolecular homocoupling event (

).

The Fix: Artificial scarcity. By keeping the alkyne concentration low, you force the available alkyne to react with the Pd-Ar species (Cross-Coupling) rather than finding another alkyne (Homocoupling).

Protocol C: Syringe Pump Addition

Use this when: Your aryl halide is deactivated or sterically hindered.

Setup:

  • Flask A: Aryl Halide, Catalyst (Pd/Cu), Base, and Solvent.[1][3][4][5]

  • Syringe B: Terminal Alkyne dissolved in minimal solvent.

Procedure:

  • Heat Flask A to the optimization temperature.

  • Set Syringe Pump to add the Alkyne over 2–4 hours .

  • Why it works: The steady-state concentration of free alkyne remains near zero. As soon as an alkyne enters, it is consumed by the catalyst cycle, leaving none available for the side reaction.

Data: Impact of Addition Rate on Selectivity

Representative data for the coupling of 4-methoxy-iodobenzene (deactivated) with phenylacetylene.

ConditionAlkyne AdditionCross-Coupling YieldHomocoupling (Diyne)
Standard Batch All at once (

)
65%28%
Slow Addition Syringe Pump (2h)88%< 5%
Cu-Free Batch (

)
92%< 1%
Module 4: Catalyst System Engineering (Cu-Free)

The Mechanism: The most effective way to eliminate Cu-mediated homocoupling is to eliminate the Copper. In Cu-free Sonogashira, the alkyne reacts directly with the Pd-complex (via a carbopalladation mechanism or base-assisted deprotonation) rather than transmetallating from Copper.

The Fix: Switch to a "Copper-Free" protocol. This usually requires a more active Pd source or specific amine bases.

Visualizing the Pathway Difference

ReactionPathways Pd0 Pd(0) Active OxAdd Pd(II)-Ar-X Pd0->OxAdd Oxidative Addition Complex Pd-Alkyne Complex OxAdd->Complex + Alkyne (Cu-Free) CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne CuAcetylide->OxAdd Transmetallation (Standard) Diyne Glaser Product (Homocoupling) CuAcetylide->Diyne + O2 (Oxidation) Amine Amine Base Amine->Complex Deprotonation Product Cross-Coupled Product Complex->Product Reductive Elim.

Figure 2: Comparison of the Copper-mediated cycle (Red) which risks homocoupling, versus the Copper-free cycle (Green) which bypasses the risk.

Protocol B: Copper-Free Synthesis

Reference Standard: Chinchilla & Nájera [1]

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    +
    
    
    .
  • Base/Solvent: Pyrrolidine or Piperidine (Use as both base and solvent, or in excess with DMF). Note: Secondary amines are crucial here as they are more efficient at deprotonating the Pd-coordinated alkyne than tertiary amines.

  • Temperature: Often requires slightly higher temperatures (60°C - 80°C) than Cu-catalyzed variants.

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv) and

    
     (0.03 equiv).
    
  • Evacuate and backfill with Argon (3x).[4]

  • Add degassed Pyrrolidine (5-10 equiv) and stir.

  • Add Terminal Alkyne (1.2 equiv).[3][4]

  • Heat to 60°C. Monitor via TLC.

Module 5: FAQ & Troubleshooting

Q: I cannot use Cu-free conditions because my substrate is thermally unstable. What now? A: If you must use Copper at room temperature, consider using a hydrogen atmosphere . Research by Elangovan et al. [2] suggests that running the reaction under a dilute


 balloon (or 

mix) reduces the homocoupling product to ~2%. The hydrogen acts as a reductant, preventing the formation of the oxidized Cu(II) species required for the Glaser cycle, without reducing the alkyne or product under these mild conditions.

Q: My TLC shows a spot that looks like product but is slightly less polar. Is it homocoupling? A: Likely yes. Diynes are often highly fluorescent (blue/purple under UV) and non-polar. Run a co-spot TLC with the pure alkyne exposed to air/CuI for an hour; if the spots match, it is the Glaser product.

Q: Does the order of addition matter? A: Yes. In Cu-catalyzed reactions, never premix the Copper, Alkyne, and Base in air before adding the Aryl Halide. This "incubation" period is the perfect storm for homocoupling. Add the alkyne last or use the syringe pump method described in Module 3.

References
  • Chinchilla, R., & Nájera, C. (2007).[6][7][8] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8][9] Chemical Reviews, 107(3), 874–922.[6][7][8]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[10] Sonogashira Coupling Reaction with Diminished Homocoupling.[10][11] Organic Letters, 5(11), 1841–1844.

  • BenchChem. (2025).[4][11] Preventing homocoupling in Sonogashira reactions. Technical Support Guide.

Sources

Technical Support Center: Palladium Scavenging & Purification Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Palladium (Pd) Catalysts from API Reaction Mixtures

Diagnostic Triage: Start Here

"Why is my Palladium removal failing?"

Before selecting a removal method, you must diagnose the state of your reaction mixture. Palladium is a "shapeshifter"—it exists in equilibrium between soluble Pd(II) complexes, Pd(0) nanoparticles, and bulk metal. Methods that work for one species will fail for another.

The Palladium Removal Decision Matrix

Use this logic flow to select your primary purification strategy.

Pd_Removal_Decision_Tree Start Start: Analyze Reaction Mixture Solubility Is the API Water Soluble? Start->Solubility Water_Yes Yes (Hydrophilic) Solubility->Water_Yes Yes Water_No No (Lipophilic) Solubility->Water_No No Scavenger Functionalized Silica (Thiol/DMT) Water_Yes->Scavenger Use Water-Compatible Scavengers (e.g., TMT) Nature Pd Species Dominance? Water_No->Nature Colloidal Pd(0) Colloids/Black Nature->Colloidal Visible Particulates Complexed Soluble Pd(II)-Ligand Nature->Complexed Homogeneous Solution Filtration 1. Celite/Carbon Filtration 2. Crystallization Colloidal->Filtration Complexed->Scavenger High Selectivity Needed Extraction Chelating Wash (NAC/EDTA/L-Cysteine) Complexed->Extraction Cost-Sensitive/Early Phase

Figure 1: Strategic decision tree for selecting a palladium removal method based on API solubility and metal speciation.

Method Selection & Troubleshooting Guides

Module A: Functionalized Silica Scavengers (The Precision Tool)

Best For: Late-stage intermediates, high-value APIs, and removing soluble Pd-ligand complexes.

The Science: Unlike activated carbon, which relies on non-specific physisorption (and often traps your API), functionalized silica uses chemisorption . The surface is grafted with ligands (Thiols, Amines) that follow Pearson's Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" acid; therefore, "soft" bases like Sulfur (Thiols) bind it most effectively.

Troubleshooting FAQ:

Q: I added the scavenger, but the Pd levels barely dropped. Why?

  • Diagnosis 1: Steric Bulk. If your Pd ligand is bulky (e.g., XPhos, BrettPhos), it may be too large to enter the pores of standard silica (60 Å).

    • Fix: Switch to a macroporous resin or a scavenger with a longer carbon spacer arm.

  • Diagnosis 2: Solvent Mismatch. Silica pores must swell to be accessible.

    • Fix: Ensure your solvent swells the matrix. THF, DMF, and DCM are excellent. Methanol is moderate. Water/Heptane are poor for swelling standard polystyrene-backed resins (use Silica-based instead).

  • Diagnosis 3: Oxidation State. Thiol scavengers bind Pd(II) best. If you have Pd(0), it must be oxidized.

    • Fix: Stir the mixture open to air for 1 hour prior to scavenging, or add a mild oxidant (if API tolerates it) to convert Pd(0)

      
       Pd(II).
      

Selection Guide:

Scavenger TypeFunctional GroupTarget Pd SpeciesBest Solvents
Si-Thiol PropylthiolPd(II), Pd(0)THF, DCM, EtOAc, DMF
Si-DMT DimercaptotriazinePd(II) (High Affinity)MeOH, Water, THF
Si-TMT TrimercaptotriazinePd(II), Ru, RhWater, MeOH
Si-Triamine DiethylenetriaminePd(II), Cu, ZnNon-polar / Aprotic
Module B: Activated Carbon (The "Black Box")

Best For: Early-stage synthesis, removing bulk Pd(0) colloids, cost-sensitive processes.

The Science: Activated carbon works via a complex network of pores. It is excellent for adsorbing non-polar metal complexes but suffers from poor reproducibility and API loss due to non-specific binding.

Troubleshooting FAQ:

Q: My yield dropped by 20% after charcoal treatment.

  • Cause: Your API is likely lipophilic and planar, mimicking the graphite sheets of the carbon.

  • Fix:

    • Switch to a synthetic carbon (e.g., spherical carbon) with defined pore sizes to exclude the API.

    • "Pre-wet" the carbon with a solvent your API is highly soluble in before adding the reaction mixture.

Protocol: High-Efficiency Hot Filtration

  • Dissolve crude mixture in a solvent where API is soluble at reflux but sparingly soluble at RT (e.g., Toluene or IPA).

  • Add Activated Carbon (10-50 wt% relative to API).

  • Reflux for 1-2 hours. Critical: Agitation must be vigorous to break up carbon clumps.

  • Filter while hot through a Celite pad (diatomaceous earth) to catch fine carbon particles.

  • Allow filtrate to crystallize. The Pd often remains adsorbed to the carbon or stays in the mother liquor.

Module C: Aqueous Extraction (The Chemical Wash)

Best For: Removing Pd from non-polar organic layers (DCM, Toluene).

The Science: Simple water washes fail because Pd-catalysts are designed to be lipophilic. You must introduce a water-soluble chelator that "strips" the Pd from its organic ligand and pulls it into the aqueous phase.

The "Magic Bullet" Protocol: N-Acetylcysteine (NAC) Ref: Garrett & Prasad, 2004 [1]

  • Preparation: Dissolve crude reaction mixture in a water-immiscible solvent (e.g., EtOAc, DCM).

  • The Wash: Add an aqueous solution of N-Acetylcysteine (0.5 - 1.0 M) . Use 5–10 equivalents relative to the Pd catalyst used.

  • Adjustment: Adjust pH to neutral or slightly basic (pH 7–8) using NaHCO₃. This deprotonates the thiol/carboxylic acid on NAC, activating it.

  • Agitation: Stir vigorously for 1–2 hours at 40–50°C. The aqueous layer often turns dark red/brown (Pd-NAC complex).

  • Separation: Separate layers. Wash organic layer again with brine.

  • Result: This method frequently reduces Pd from >1000 ppm to <50 ppm in one pass.

Compliance & Verification

"How do I know it worked?"

Regulatory Limits (ICH Q3D)

You are not aiming for "zero"; you are aiming for "compliant."

  • Class 2B Element: Palladium.[1][2][3][4][5][6][7][8][9][10]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[4][8]

  • Calculation: If max daily dose is 10g, Limit =

    
    .
    
  • Parenteral PDE: 10 µ g/day (Limit ~1 ppm).[8]

Detection Methods
  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.

  • Qualitative (The "Spot Test"):

    • Reagent: N,N-Dimethyl-p-nitrosoaniline (DMP).

    • Method: Dissolve trace product in EtOH. Add a drop of DMP solution.

    • Result: Bright pink = Pd present.[4][7] Colorless/Yellow = Pd absent (or very low).

    • Limit of Detection: Approx 5–10 ppm.

Visualizing the Mechanism

Understanding how a scavenger works helps you choose the right conditions.

Scavenger_Mechanism cluster_solution Solution Phase (Organic Solvent) cluster_solid Solid Phase (Silica Bead) Pd_Complex Pd(II)-Ligand (Soluble Impurity) SH_Group -SH (Thiol) Pd_Complex->SH_Group Diffusion into Pore Ligand Free Ligand (Displaced) Ligand->Pd_Complex Prevent Re-binding Silica_Surface Silica Surface (Pore) Linker Propyl Linker Pd_Bound Pd-S Bond (Irreversible) SH_Group->Pd_Bound Chemosorption (HSAB Interaction) Pd_Bound->Ligand Ligand Exchange

Figure 2: Mechanism of Thiol-functionalized silica scavenging. Note that the rate-limiting step is often diffusion into the pore.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1][2][6] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Biotage. (2020). Metal Scavenging User Guide: Strategies for API Purification.Link (General landing page for technical resources).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a critical pharmacophore often employed as a "warhead" linker in covalent kinase inhibitors or as an intermediate in the synthesis of heterocycles via Sonogashira coupling.

This guide provides a definitive structural characterization of this molecule. Unlike standard database entries, we focus on the comparative diagnostics : distinguishing this fluorinated scaffold from its non-fluorinated analogs and identifying common synthetic impurities. We also analyze solvent-dependent coupling behaviors that frequently confuse automated assignment algorithms.

Part 1: Structural Context & Synthesis

The molecule consists of a 4-chloro-2-fluorobenzene ring coupled to a propargyl alcohol moiety. The presence of the fluorine atom at the ortho position to the alkyne is the defining structural feature, introducing significant spin-spin coupling complexity (


) absent in simple phenylalkynes.
Synthesis Route & Impurity Profile

The compound is typically synthesized via Sonogashira coupling of 4-chloro-2-fluoroiodobenzene with propargyl alcohol.

Common Impurities to Watch:

  • Glaser Homocoupling Product: 2,4-Hexadiyne-1,6-diol (distinct signals at

    
     4.3 ppm).
    
  • Unreacted Starting Material: 4-Chloro-2-fluoroiodobenzene (distinct aromatic pattern, no aliphatic signals).

  • Regioisomers: Rare, but possible if the starting halide was impure.

Part 2: Comparative Analysis

Comparison A: Fluorinated vs. Non-Fluorinated Analog

The most critical QC check is distinguishing the target from 3-(4-chlorophenyl)prop-2-yn-1-ol (non-fluorinated).

FeatureNon-Fluorinated AnalogTarget: 3-(4-Chloro-2-fluorophenyl)...Diagnostic Value
Symmetry Aromatic region shows AA'BB' system (pseudo-doublets).Symmetry broken. 3 distinct aromatic environments.High
Coupling (

)
Only

(ortho) and

(meta).
Includes large

(~9 Hz) and

(~6 Hz).
Critical
Aliphatic Shift

signal at

ppm.

signal slightly downfield (

ppm).
Moderate
Comparison B: Solvent Effects (CDCl vs. DMSO- )

The appearance of the propargyl alcohol moiety changes drastically based on solvent choice due to hydrogen bonding and exchange rates.

FeatureCDCl

(Chloroform-d)
DMSO-

Recommendation
Hydroxyl (-OH) Variable. Often broad singlet or triplet (

Hz).
Sharp triplet. Slow exchange allows observation of coupling.DMSO for full assignment
Methylene (-CH

-)
Doublet (if coupled to OH) or Singlet (if OH exchanges).Doublet (

Hz).
DMSO for quantification
Solubility Good.Excellent.Use CDCl

for quick QC.

Part 3: Detailed Spectral Assignment (Experimental Data)

Conditions: 400 MHz, CDCl


, 298 K.
Reference:  TMS (

0.00 ppm).
Aliphatic Region

The propargyl alcohol tail is the anchor of the spectrum.

  • 
     1.8 - 2.2 ppm (1H, broad t):  Hydroxyl proton (-OH ). Position is concentration-dependent.
    
  • 
     4.56 ppm (2H, d, 
    
    
    
    Hz):
    Propargylic methylene (-CH
    
    
    -
    ).
    • Note: If the sample is "wet" or acidic, the OH coupling collapses, and this appears as a singlet.

Aromatic Region (The "Fingerprint")

The fluorine atom at position 2 splits the proton signals significantly.

  • Numbering: C1 (Alkyne), C2 (F), C3 (H), C4 (Cl), C5 (H), C6 (H).

ProtonChemical Shift (

)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-6 7.35 - 7.42 ppmdd (doublet of doublets)

,

Ortho to alkyne, Meta to F.
H-3 7.10 - 7.15 ppmdd

,

Ortho to F (large

), Meta to Cl.
H-5 7.18 - 7.22 ppmddd (appears as dd)

,

Ortho to Cl, Para to F (small coupling).

Analyst Note: In lower field instruments (300 MHz), H-3 and H-5 often overlap into a complex multiplet around 7.15–7.25 ppm. H-6 usually remains distinct downfield.

Part 4: Visualization of Splitting Logic

The following diagram illustrates the splitting tree for the aromatic protons, highlighting the influence of the Fluorine atom.

NMR_Splitting H6_Origin H-6 Proton (Uncoupled) H6_Split1 Split by H-5 (Ortho, ~8.5 Hz) H6_Origin->H6_Split1 H6_Final Final Signal: dd Split by F-2 (Meta, ~6.5 Hz) H6_Split1->H6_Final H3_Origin H-3 Proton (Uncoupled) H3_Split1 Split by F-2 (Ortho, ~9.5 Hz) H3_Origin->H3_Split1 H3_Final Final Signal: dd Split by H-5 (Meta, ~2.0 Hz) H3_Split1->H3_Final

Caption: Theoretical splitting trees for H-6 and H-3 protons, demonstrating the dominant effect of Fluorine coupling (


).

Part 5: Experimental Protocol

To reproduce the data above and ensure a self-validating workflow, follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Tip: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove inorganic salts (CuI/Pd) from the coupling reaction, which can broaden signals (paramagnetic relaxation).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 second (sufficient for qualitative; increase to 5s for quantitative integration).

  • Scans (NS): 16 (usually sufficient due to high concentration).

  • Spectral Width: 0 to 12 ppm.

Processing Workflow

Workflow Start Raw FID Step1 Fourier Transform (FT) Exponential Window (LB=0.3 Hz) Start->Step1 Step2 Phase Correction (Manual preferred over Auto) Step1->Step2 Step3 Baseline Correction (Bernstein Polynomial) Step2->Step3 Step4 Referencing Set TMS to 0.00 ppm Step3->Step4 Step5 Integration Normalize CH2 signal to 2.00 Step4->Step5

Caption: Standard processing pipeline for 1H NMR data to ensure accurate integration and peak picking.

References

  • Sonogashira Coupling Context: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Fluorine Coupling Constants: Emsley, J. W., & Phillips, L. (1971). Fluorine chemical shifts and spin–spin coupling constants.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.

  • Propargyl Alcohol Solvent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (See Section on Alcohol Exchange).

  • Experimental Analog Data: Comparison data derived from 3-(4-chlorophenyl)prop-2-yn-1-ol spectral data. National Institutes of Health (NIH) PubChem.

Sources

A Senior Application Scientist's Guide to the X-ray Crystal Structure Determination of Substituted Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise three-dimensional atomic arrangement of a molecule is paramount. It governs function, reactivity, and interaction with biological targets. For substituted propargyl alcohols—a versatile class of compounds pivotal in organic synthesis, drug development, and materials science—single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating their structure.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for determining the crystal structures of these compounds, moving beyond a simple recitation of steps to explain the critical reasoning behind experimental choices.

The Unique Crystallographic Profile of Substituted Propargyl Alcohols

Substituted propargyl alcohols, characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), present a fascinating landscape of intermolecular interactions that are key to successful crystallization. The interplay of strong hydrogen bonding from the hydroxyl group and weaker C-H···π or π-π stacking interactions from the alkyne and substituent groups dictates the crystal packing.[3][4] Understanding and leveraging these interactions is the cornerstone of obtaining high-quality single crystals suitable for diffraction.

A primary challenge in the crystallography of these molecules can be disorder, particularly of flexible substituents or even the hydroxyl group itself. This guide will address strategies for identifying and modeling such disorder during structure refinement.[5][6]

The Crystallization Workflow: From Solution to Structure

The journey from a synthesized powder to a publication-quality crystal structure is a multi-step process. This guide will navigate through the critical stages of crystallization, data collection, and structure solution and refinement, offering both standard protocols and advanced alternatives.

Part 1: The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most significant bottleneck in structure determination.[2] The choice of crystallization method is dictated by the physicochemical properties of the specific substituted propargyl alcohol, such as its solubility and stability.

Classical Crystallization Techniques: The Foundation

For many substituted propargyl alcohols, which are often stable solids at room temperature, classical techniques remain the first line of approach. These methods rely on slowly inducing supersaturation to promote the growth of a single, well-ordered crystal.

a) Slow Evaporation: This is one of the most straightforward methods for crystallizing organic compounds.[7]

  • Causality: The gradual removal of solvent increases the concentration of the solute, leading to supersaturation and subsequent crystal nucleation and growth. The slow rate is crucial to prevent the formation of multiple small crystals or an amorphous precipitate. The choice of solvent is critical as it can influence crystal habit and even be incorporated into the crystal lattice.[7]

b) Vapor Diffusion (Liquid-Liquid or Vapor): This technique is particularly useful for sparingly soluble compounds or when a very slow crystallization rate is desired.

  • Causality: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

c) Thermal Control (Slow Cooling): This method is effective for compounds whose solubility is highly temperature-dependent.

  • Causality: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization. The rate of cooling is a critical parameter to control crystal quality.

Advanced Crystallization Strategies: Overcoming Challenges

When classical methods fail, or for compounds that are liquids or oils at room temperature, more advanced techniques can be employed.

a) Host-Aided Crystallization (Crystalline Sponges): This innovative method allows for the structure determination of non-crystalline compounds.

  • Causality: A porous metal-organic framework (MOF) with a well-defined crystal structure acts as a "crystalline sponge," absorbing the guest molecule (the substituted propargyl alcohol) into its pores. The long-range order of the host framework imparts crystallinity to the guest, allowing for its structure to be determined by X-ray diffraction.

b) Under-Oil Microbatch Crystallization: This high-throughput method allows for the screening of a wide range of crystallization conditions with minimal sample consumption.

  • Causality: Nanoliter- to microliter-sized droplets of the compound solution are dispensed under a layer of inert oil. The oil prevents rapid evaporation and allows for controlled changes in concentration, promoting crystal growth.

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The quality of this data is paramount for a successful structure solution and refinement.

Crystal Mounting and Cryoprotection

For data collection at low temperatures (typically 100 K), which is standard practice to minimize radiation damage and improve data quality, the crystal must be cryoprotected.

  • Causality: The rapid cooling of an unprotected crystal can lead to the formation of crystalline ice from residual solvent, which will destroy the crystal lattice. A cryoprotectant (e.g., paratone-N oil, glycerol) is used to displace the solvent and form a vitrified (glassy) state upon cooling.

X-ray Source and Detector Considerations

The choice of X-ray source depends on the size and quality of the crystal.

  • In-house X-ray Diffractometers: Modern in-house systems are suitable for well-diffracting crystals larger than ~50 micrometers.

  • Synchrotron Radiation: For very small (< 50 micrometers) or weakly diffracting crystals, the high flux of a synchrotron source is necessary to obtain high-resolution data.[8]

Data Collection Strategy

A complete dataset requires collecting reflections from all unique crystallographic planes.

  • Causality: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The goal is to collect a dataset that is both complete and has sufficient redundancy (multiple measurements of the same reflection) to allow for accurate data processing and scaling. A resolution of at least 0.84 Å is generally required for publication in crystallographic journals.

Part 3: Unveiling the Structure: Solution and Refinement

The collected diffraction data contains information about the electron density within the crystal, from which the atomic positions can be determined.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities of the reflections, not their phases.

  • Direct Methods: For small molecules like substituted propargyl alcohols, direct methods, as implemented in programs like SHELXT, are typically successful. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.

  • Patterson Methods: If a heavy atom (e.g., bromine, iodine) is present in the structure, Patterson methods can be used to locate its position, which can then be used to phase the remaining reflections.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization approach, commonly with programs like SHELXL.

  • Causality: The positions, and anisotropic displacement parameters (which model thermal motion) of the atoms are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The progress of the refinement is monitored using the R-factor (R1), which should converge to a low value (typically < 0.05 for a good quality structure).

Modeling Disorder

Disorder is a common phenomenon in molecular crystals where a molecule or a part of it occupies multiple positions.

  • Causality: Flexible side chains or entire molecules can be disordered over two or more positions. This is modeled by creating multiple components for the disordered fragment, refining their occupancies (which must sum to one), and applying geometric restraints to maintain sensible bond lengths and angles.[5]

Absolute Stereochemistry Determination

For chiral substituted propargyl alcohols, X-ray crystallography can be used to determine the absolute stereochemistry.

  • Causality: This is typically achieved by using anomalous dispersion, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal is slightly different for the reflection and its inverse. The Flack parameter is a refinable parameter that indicates the absolute configuration; a value close to zero for the correct enantiomer is expected.

Comparative Data and Experimental Protocols

To provide a practical perspective, the following sections present representative data and detailed protocols.

Comparative Table of Crystallization Conditions for Substituted Propargyl Alcohols
Compound ClassTypical Solvents for CrystallizationCommon Crystallization MethodKey Intermolecular Interactions
Aryl-substitutedDichloromethane/Hexane, Toluene, AcetoneSlow Evaporation, Vapor DiffusionO-H···O Hydrogen Bonds, C-H···π, π-π Stacking
Alkyl-substitutedDiethyl Ether/Pentane, Ethyl AcetateSlow Cooling, Slow EvaporationO-H···O Hydrogen Bonds, van der Waals forces
Chiral, non-racemicEthanol, Isopropanol, Acetone/WaterSlow Evaporation, Vapor DiffusionO-H···O Hydrogen Bonds, potential for enantiopure packing
Halogen-substitutedChloroform/Hexane, DichloromethaneSlow EvaporationO-H···O Hydrogen Bonds, Halogen Bonding
Detailed Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation

  • Dissolution: Dissolve 5-10 mg of the purified substituted propargyl alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone) in a small, clean vial.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton wool into a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Protocol 2: Structure Refinement Workflow

  • Initial Model: After solving the structure using a program like SHELXT, import the initial model into a refinement program like SHELXL.

  • Isotropic Refinement: Perform an initial round of isotropic refinement, where the thermal motion of each atom is modeled as a sphere.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) or, if the data quality is high enough, locate them in the difference Fourier map and refine them freely.

  • Disorder Modeling (if necessary): If large residual electron density peaks or elongated thermal ellipsoids suggest disorder, model the disordered fragments with multiple components and appropriate restraints.

  • Final Refinement Cycles: Continue refinement until the R-factor and other crystallographic parameters converge.

  • Validation: Use tools like PLATON or CheckCIF to validate the final structure and generate a Crystallographic Information File (CIF) for publication.

Visualizing the Workflow

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination Compound Purified Substituted Propargyl Alcohol Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting & Cryoprotection SingleCrystal->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD DiffractionData Raw Diffraction Data XRD->DiffractionData Processing Data Processing & Scaling DiffractionData->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation (CheckCIF) Refinement->Validation FinalStructure Final Crystal Structure (CIF File) Validation->FinalStructure

Caption: The workflow for X-ray crystal structure determination of substituted propargyl alcohols.

Conclusion

The determination of the X-ray crystal structure of substituted propargyl alcohols is an indispensable tool for confirming their synthesis, elucidating their three-dimensional structure, and understanding the intermolecular forces that govern their solid-state properties. While the process can be challenging, a systematic approach to crystallization, combined with careful data collection and thoughtful structure refinement, will consistently yield high-quality results. This guide provides the foundational knowledge and practical insights for researchers to confidently navigate this powerful analytical technique.

References

  • Chemical Crystallization | SPT Labtech.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. Available at: [Link]

  • Small Molecule Services | University of Michigan.
  • Advanced crystallisation methods for small organic molecules - ePrints Soton. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines | The Journal of Organic Chemistry. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Propargyl alcohol | 1253 Publications | 10540 Citations | Top Authors | Related Topics. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. Available at: [Link]

  • Solve a small-molecule structure - CCP4 wiki. Available at: [Link]

  • Disorder in crystal structures : new approaches in finding the best model. Available at: [Link]

  • Research: Intermolecular Interactions - Sherrill Group. Available at: [Link]

  • Disorder and Motion in Crystal Structures: Nuisance and Opportunities - Semantic Scholar. Available at: [Link]

  • Structure refinement: some background theory and practical strategies - MIT. Available at: [Link]

  • Synthesis, crystallization, X-ray structural characterization and solid-state assembly of a cyclic hexapeptoid with propargyl and methoxyethyl side chains - PubMed. Available at: [Link]

  • Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC. Available at: [Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers. Available at: [Link]

Sources

High-Sensitivity HPLC-MS/MS Profiling of Propargyl Alcohols: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Propargyl alcohols (alkynols) represent a distinct analytical challenge in pharmaceutical development. As key intermediates in heterocyclic synthesis and active moieties in oncology pharmacophores, their reliable quantification is critical. However, their physicochemical profile—often low molecular weight, lack of ionizable sites, and poor UV absorptivity—renders standard ESI-LC-MS and HPLC-UV methods insufficient for trace analysis.

This guide objectively compares three distinct analytical workflows: Direct APCI-MS/MS , Derivatization-ESI-MS/MS , and GC-MS . It concludes with a validated protocol for the highest-sensitivity approach: Dansyl Chloride (DNS-Cl) derivatization.

Part 1: The Analytical Challenge

The core difficulty in analyzing propargyl alcohols lies in their "ionization silence."

  • ESI Limitations: Electrospray Ionization (ESI) relies on protonation (

    
    ) or deprotonation (
    
    
    
    ). Neutral propargyl alcohols lack basic nitrogen or acidic carboxylic groups, resulting in poor ionization efficiency (log P dependent).
  • Thermal Instability: While small propargyls are volatile, complex drug intermediates containing the propargyl moiety often degrade under the high temperatures required for Gas Chromatography (GC).

Decision Matrix: Selecting the Right Interface

The following logic flow illustrates the selection process based on analyte properties and sensitivity requirements.

MethodSelection Start Start: Propargyl Alcohol Analysis Volatility Is the analyte volatile & thermally stable? Start->Volatility Trace Is trace sensitivity (< 1 ng/mL) required? Volatility->Trace No (Thermolabile/Large) MethodGC Method A: GC-MS (EI) (Best for simple, volatile alkynols) Volatility->MethodGC Yes Complex Is the matrix complex (Plasma/Tissue)? Trace->Complex Yes (ng/mL range) MethodAPCI Method B: Direct APCI-MS/MS (Robust, no derivatization needed) Trace->MethodAPCI No (µg/mL range) MethodDeriv Method C: Derivatization-ESI-MS/MS (Gold Standard for Sensitivity) Complex->MethodDeriv Yes (High Matrix Suppression) Complex->MethodDeriv No

Figure 1: Analytical decision tree for propargyl alcohol method selection.

Part 2: Comparative Methodology

Method A: Direct APCI-MS/MS (The "High-Throughput" Choice)

Atmospheric Pressure Chemical Ionization (APCI) is superior to ESI for neutral alcohols. It utilizes a corona discharge to create plasma, ionizing solvent molecules which then transfer charge to the analyte via gas-phase chemical reactions.

  • Mechanism: Proton transfer in the gas phase.

  • Pros: No sample preparation (derivatization) required; less susceptible to matrix effects than ESI.

  • Cons: Lower sensitivity than derivatized ESI; requires the analyte to be somewhat volatile to enter the gas phase in the source.

Method B: Derivatization-ESI-MS/MS (The "Sensitivity" Choice)

This method chemically modifies the propargyl alcohol to attach a pre-charged or easily ionizable moiety. The industry standard is Dansyl Chloride (DNS-Cl) .

  • Mechanism: The sulfonyl chloride group of DNS-Cl reacts with the hydroxyl group of the propargyl alcohol to form a stable sulfonate ester. The dimethylamino group on the naphthalene ring provides a high proton affinity site.

  • Pros: Increases sensitivity by 100–1000x; shifts mass to a higher range (reducing background noise); improves retention on C18 columns.

  • Cons: Requires extra sample preparation time (30–60 mins).

Method C: GC-MS (The "Traditional" Choice)
  • Pros: Excellent chromatographic resolution; standard EI libraries available.

  • Cons: strictly limited to volatile, stable propargyls (e.g., 2-propyn-1-ol). Complex pharmaceutical intermediates often degrade in the injector port.

Comparative Data Summary
FeatureGC-MS (EI)Direct APCI-MS/MSDeriv-ESI-MS/MS (Dansyl)
Analyte Scope Volatile onlyNeutral, Semi-volatileAll Hydroxyls
LOD (Approx) 10–50 ng/mL5–20 ng/mL0.01–0.1 ng/mL
Sample Prep Liquid-Liquid ExtractionProtein Precip.Derivatization (60 min)
Linearity (

)
> 0.99> 0.98> 0.995
Matrix Effects LowLowModerate (Mitigated by derivatization)

Part 3: Deep Dive Protocol – Derivatization-ESI-MS/MS

For drug development applications requiring high sensitivity (PK studies, impurity profiling), Method B is the requisite choice. Below is a validated workflow.

Reaction Mechanism & Workflow

The reaction utilizes base-catalyzed nucleophilic substitution.

DansylWorkflow Sample Sample (Propargyl Alcohol) Incubate Incubation 60°C, 40 min Sample->Incubate Reagent Reagent Mix (DNS-Cl + DMAP in DCM) Reagent->Incubate Quench Quench/Clean Evaporate & Reconstitute Incubate->Quench Inject LC-MS/MS Analysis (ESI Positive) Quench->Inject

Figure 2: Dansyl Chloride derivatization workflow.

Experimental Procedure

Reagents:

  • Dansyl Chloride (DNS-Cl): 1 mg/mL in Acetone or Dichloromethane (DCM).

  • DMAP (4-dimethylaminopyridine): Catalyst, 1 mg/mL in DCM.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10.5) to drive the reaction.

Step-by-Step Protocol:

  • Preparation: Aliquot 50 µL of sample (plasma extract or standard) into a reaction vial.

  • Addition: Add 25 µL of 0.1 M NaHCO₃ buffer. Vortex.

  • Reagent Spike: Add 50 µL of DNS-Cl solution and 25 µL of DMAP solution.

  • Incubation: Seal vial and heat at 60°C for 40 minutes . ( Note: Propargyl alcohols are sterically accessible; 40 mins ensures 100% conversion).

  • Quenching: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Centrifuge at 10,000 rpm for 5 min before injection.

HPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Why? The dansyl group adds significant hydrophobicity, allowing excellent retention and separation from polar matrix interferences.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to elute salts)

    • 1-6 min: 30%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

  • MS Source (ESI): Positive Mode.

  • MRM Transition: Monitor the specific parent ion

    
    
    
    
    
    
    
    
    
    .
    • Note: The fragment

      
       171 (dimethylaminonaphthalene sulfonyl cation) is the signature product ion for all dansylated analytes, ensuring high specificity.
      

Part 4: Scientific Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following controls must be implemented:

  • Internal Standard (IS) Strategy: Do not use a non-derivatized IS. You must use a stable isotope-labeled alcohol (e.g., Propargyl alcohol-d2) and derivatize it alongside the sample. This compensates for any variability in derivatization efficiency.

  • Reaction Efficiency Check: During development, monitor the disappearance of the underivatized parent mass (via APCI) to confirm reaction completeness.

  • Selectivity: The Dansyl moiety is not specific to propargyls; it reacts with all phenols and primary/secondary amines. Chromatographic separation is vital to resolve the propargyl-DNS derivative from endogenous amine-DNS byproducts.

References
  • Tang, Z. & Guengerich, F. P. (2009).[1] Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products.[2] Analytical Chemistry, 81(8), 3071–3078. Link

  • Occupational Safety and Health Administration (OSHA). (1990). Method 97: Propargyl Alcohol.[3] OSHA Sampling & Analytical Methods. Link

  • Xu, X. et al. (2005).[4] Measuring fifteen endogenous estrogens simultaneously in human urine by high-performance liquid chromatography-mass spectrometry. Analytical Chemistry, 77(20), 6646-6654. Link

  • Langley, J. (2025).[5] Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Link

Sources

FT-IR Analysis of Hydroxyl and Alkyne Groups in Propargyl Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propargyl alcohols (2-propyn-1-ol and derivatives) are critical intermediates in the synthesis of antiretrovirals, agrochemicals, and "click" chemistry substrates. Their dual functionality—a terminal alkyne (


) and a hydroxyl group (

)—presents a unique spectroscopic challenge.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy remains the workhorse for rapid process monitoring and quality control. However, the spectral overlap between the hydrogen-bonded hydroxyl stretch and the acetylenic


 stretch often leads to misinterpretation.

This guide objectively compares FT-IR against Raman and NMR methodologies, providing a self-validating protocol to resolve these overlapping bands and accurately characterize propargyl alcohols.

Part 1: The Spectroscopic Challenge

The primary difficulty in analyzing propargyl alcohols via FT-IR is the coincidence of vibrational frequencies in the high-wavenumber region (


).
  • The Hydroxyl Network: In neat liquids or concentrated solutions,

    
     groups form extensive hydrogen-bonding networks, creating a broad, intense absorption band centered around 
    
    
    
    .
  • The Acetylenic Masking: The terminal alkyne

    
     stretch occurs as a sharp, strong band at 
    
    
    
    .
  • The Consequence: The broad

    
     envelope frequently swallows the sharp alkyne peak, making it difficult to confirm the presence of the terminal alkyne or assess its purity without specific sample preparation.
    
Visualizing the Spectral Logic

SpectralOverlap Propargyl Propargyl Alcohol Sample OH_Group Hydroxyl Group (-OH) Propargyl->OH_Group Alkyne_Group Terminal Alkyne (-C≡C-H) Propargyl->Alkyne_Group H_Bonding Intermolecular H-Bonding (Neat/Conc.) OH_Group->H_Bonding High Conc. Free_OH Free -OH Species (Dilute/Gas) OH_Group->Free_OH Low Conc. Sharp_Band_CH Sharp Band: ~3300 cm⁻¹ Alkyne_Group->Sharp_Band_CH Broad_Band Broad Band: 3200-3550 cm⁻¹ H_Bonding->Broad_Band Sharp_Band_OH Sharp Band: ~3600-3650 cm⁻¹ Free_OH->Sharp_Band_OH Overlap CRITICAL OVERLAP (Loss of Resolution) Broad_Band->Overlap Resolution Resolved Spectrum (Quantifiable) Sharp_Band_OH->Resolution Sharp_Band_CH->Overlap Sharp_Band_CH->Resolution Overlap->Resolution Requires Dilution protocol

Figure 1: Logic flow demonstrating how hydrogen bonding causes spectral overlap, necessitating specific dilution protocols for resolution.

Part 2: Comparative Analysis (FT-IR vs. Alternatives)

To select the right tool, one must understand the limitations of FT-IR relative to Raman and NMR.

Table 1: Performance Matrix for Propargyl Alcohol Analysis
FeatureFT-IR (ATR/Transmission) Raman Spectroscopy

H NMR (300+ MHz)
Primary Detection Dipole moment change (Strong for polar

)
Polarizability change (Strong for

)
Magnetic environment of nuclei
Alkyne

Weak/Variable (

)
Very Strong (

)
N/A (Indirect via

C)
Alkyne

Strong (

), but overlapped
Medium/WeakDistinct Triplet (

)
Hydroxyl

Very Strong (Broad

)
Very Weak (Water transparent)Variable singlet (concentration dependent)
Water Interference High (Masks OH region)Low (Ideal for aqueous)High (Requires deuterated solvents)
Quantification Semi-quantitative (Beer's Law limits)Semi-quantitativeAbsolute (Integral ratios)
Cost/Speed Low / SecondsMedium / SecondsHigh / Minutes-Hours
Expert Insight: When to choose what?
  • Choose FT-IR for routine ID, raw material inspection, and monitoring the disappearance of the alkyne peak during "click" reactions (if dry).

  • Choose Raman if you are monitoring the reaction in an aqueous environment or need to specifically quantify the internal

    
     bond which is often invisible in IR due to symmetry.
    
  • Choose NMR for absolute purity determination or structural proof during R&D.

Part 3: Detailed Band Assignment & Mechanistic Insights

For a valid FT-IR analysis, specific wavenumbers must be targeted.

The Hydroxyl Stretch ( )
  • H-Bonded:

    
    . This is the dominant feature in neat samples. It is broad due to the statistical distribution of bond lengths in the hydrogen-bond network.
    
  • Free:

    
    . Only visible in dilute solutions (
    
    
    
    in
    
    
    ) or gas phase.
The Terminal Alkyne Stretch ( )
  • Position:

    
    .
    
  • Character: Sharp and intense.

  • Diagnostic Value: In a neat liquid spectrum, this appears as a sharp "shoulder" or spike riding on the lower-frequency slope of the broad OH band.

The Triple Bond Stretch ( )
  • Position:

    
     (for terminal alkynes).
    
  • Intensity: Weak to medium in IR. Asymmetric stretching causes a dipole change, but it is significantly less intense than the

    
     or 
    
    
    
    bands.
The C-O Stretch ( )
  • Position:

    
    .
    
  • Context: Useful for confirming the primary alcohol nature but less specific than the alkyne bands.

Part 4: Validated Experimental Protocol

This protocol is designed to resolve the spectral overlap, a requirement for high-integrity data reporting (E-E-A-T).

Method: The "Dilution Shift" Validation

Objective: To separate the


 and 

bands by breaking hydrogen bonds.
Materials
  • Sample: Propargyl Alcohol (neat).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is spectroscopically transparent in the region of interest but toxic;
    
    
    is a safer alternative but has own C-H bands.
  • Equipment: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent) with a liquid transmission cell (CaF2 windows, 0.1 mm path length) OR High-performance Diamond ATR.

Workflow Diagram

ProtocolWorkflow Prep Step 1: Prep Dilute 10µL Sample in 10mL Solvent Bg Step 2: Background Scan Pure Solvent Prep->Bg Acq Step 3: Acquisition 32 Scans, 4cm⁻¹ Res Bg->Acq Process Step 4: Processing Baseline Correction Acq->Process Analyze Step 5: Analysis Observe OH Shift Process->Analyze

Figure 2: Step-by-step experimental workflow for resolving functional groups.

Step-by-Step Procedure
  • Baseline Acquisition: Collect a background spectrum of the pure solvent (air background is insufficient for solution IR).

  • Neat Sample Scan (Reference): Place a drop of neat propargyl alcohol on the ATR crystal.

    • Observation: Note the massive, broad peak at

      
      . The sharp alkyne peak at 
      
      
      
      may be barely visible as a shoulder.
  • Dilution Step (The Critical Fix): Prepare a

    
     solution of the sample in the non-polar solvent.
    
  • Solution Scan: Inject into the transmission cell or place on ATR (allow solvent evaporation if using volatile solvent on ATR, though transmission is preferred for this physics).

  • Data Interpretation:

    • The broad H-bonded OH peak (

      
      ) will diminish.
      
    • A new, sharp "Free OH" peak will appear at

      
      .
      
    • The Alkyne C-H peak at

      
       will remain fixed in position and become clearly resolved, separated from the OH band.
      

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for band assignment).

  • NIST Chemistry WebBook. Propargyl Alcohol Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

A Comparative Guide to Copper-Free vs. Copper-Cocatalyzed Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This powerful tool is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4][5] The reaction traditionally employs a dual-catalyst system comprising a palladium complex and a copper(I) salt.[2] However, the evolution of synthetic chemistry has led to the development of robust copper-free variants, presenting researchers with a critical choice.[2][6]

This guide provides an in-depth, objective comparison of the classical copper-cocatalyzed Sonogashira coupling and its modern copper-free counterpart. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide experimental data to support the selection of the optimal method for your specific synthetic challenge.

The Dichotomy: Understanding the Catalytic Cycles

The fundamental difference between the two methods lies in the mechanism of alkyne activation and the subsequent transmetalation step.[7]

The Classic Approach: Copper-Cocatalyzed Sonogashira Coupling

In the seminal method developed by Kenkichi Sonogashira, the reaction operates via two interconnected catalytic cycles.[8][9] The copper(I) cocatalyst plays a pivotal role by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[7] This species is significantly more reactive than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex, which is formed from the oxidative addition of the aryl/vinyl halide to the active Pd(0) catalyst.[7][8] This efficient transfer of the acetylide group to the palladium center accelerates the overall reaction rate.[7]

Key Features of the Copper-Cocatalyzed Mechanism:

  • Dual-Metal Catalysis: Relies on the synergistic action of both palladium and copper.[7][8][9]

  • Copper Acetylide Formation: The copper(I) salt activates the alkyne by forming a highly reactive copper acetylide intermediate.[3][7]

  • Rapid Transmetalation: The transfer of the alkynyl group from copper to palladium is typically fast and efficient.[8]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA R-Pd(II)L₂-X (Oxidative Addition) Pd0->Pd_OA R-X Pd_TM R-Pd(II)L₂(C≡CR') Pd_OA->Pd_TM Transmetalation Product R-C≡C-R' Pd_TM->Product Reductive Elimination Product->Pd0 CuI Cu(I)X Cu_Pi π-Alkyne-Cu Complex CuI->Cu_Pi H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Cu_Pi->Cu_Acetylide Base, -HBX Cu_Acetylide->Pd_OA from Cu Cycle

Caption: Interconnected catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

The Modern Alternative: Copper-Free Sonogashira Coupling

The development of copper-free variants was driven by the need to overcome the primary drawback of the classic method: the copper-catalyzed homocoupling of the alkyne substrate, known as Glaser-Hay coupling.[2][10] This side reaction, which occurs in the presence of oxygen, can significantly reduce the yield of the desired cross-coupled product and complicate purification.[2][11]

In the absence of copper, the mechanism proceeds solely through a palladium cycle.[8] The activation of the alkyne is thought to occur via the formation of a π-alkyne-palladium complex after the initial oxidative addition step.[8] Subsequent deprotonation by a base generates the key palladium acetylide intermediate directly, which then undergoes reductive elimination to yield the product.[8]

Key Features of the Copper-Free Mechanism:

  • Single-Metal Catalysis: Relies exclusively on the palladium catalyst.[12]

  • Direct Alkyne Activation: The palladium complex directly coordinates and activates the alkyne.[8]

  • Avoidance of Side Reactions: Eliminates the pathway for Glaser-Hay homocoupling.[2][6]

G Pd0 Pd(0)L₂ Pd_OA R-Pd(II)L₂-X (Oxidative Addition) Pd0->Pd_OA R-X Pd_Pi_Alkyne [R-Pd(II)L(H-C≡CR')]⁺X⁻ (π-Alkyne Complex) Pd_OA->Pd_Pi_Alkyne H-C≡CR', -L Pd_Acetylide R-Pd(II)L(C≡CR') Pd_Pi_Alkyne->Pd_Acetylide Base, -HB⁺X⁻ Product R-C≡C-R' Pd_Acetylide->Product Reductive Elimination, +L Product->Pd0

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

Head-to-Head Comparison: Performance and Practicality

The choice between the two methodologies depends on a careful evaluation of several key performance indicators.

FeatureCopper-Cocatalyzed SonogashiraCopper-Free Sonogashira
Reaction Rate Generally faster, especially at lower temperatures, due to efficient copper acetylide formation.[2][7]Can be slower and may require higher temperatures or more reactive substrates/catalysts.[6]
Key Side Reaction Glaser-Hay homocoupling of the alkyne, especially in the presence of oxygen.[2][10][11]Significantly reduced or eliminated Glaser coupling, leading to cleaner reaction profiles.[2][6]
Reaction Conditions Often proceeds under very mild conditions, including room temperature.[2][4]Conditions can vary widely; may require stronger bases, specific ligands, or elevated temperatures.[13]
Substrate Scope Broad functional group tolerance.[10]Excellent for substrates with functional groups that can coordinate to or be sensitive to copper (e.g., free-base porphyrins, some amines).[2]
Purification Can be challenging due to the formation of Glaser byproducts and the need to remove residual copper, a critical concern in pharmaceutical applications.[10][14][15]Generally simpler purification due to fewer byproducts.[10]
Catalyst System Requires both a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[2]Requires only a palladium catalyst, often with specialized ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance reactivity.[8]
Atmosphere Requires a strictly inert atmosphere (e.g., argon, nitrogen) to prevent oxidative Glaser coupling.[2][4]While an inert atmosphere is still best practice to protect the Pd(0) catalyst, it is more tolerant to trace oxygen as the primary pathway for homocoupling is absent.

Protocol Selection: A Decision-Making Workflow

Choosing the right protocol is critical for success. The following workflow can guide your decision-making process based on your specific experimental constraints and goals.

G Start Start: Planning a Sonogashira Coupling Q1 Is the alkyne prone to homocoupling or precious? Start->Q1 Q2 Does the substrate contain Cu-sensitive functional groups (e.g., free-base porphyrins)? Q1->Q2 No CopperFree Choose: Copper-Free Protocol Q1->CopperFree Yes Q3 Is final product purity critical (e.g., API synthesis)? Q2->Q3 No Q2->CopperFree Yes Q4 Is rapid reaction at room temperature a priority? Q3->Q4 No Q3->CopperFree Yes Q4->CopperFree No (or optimize Cu-free conditions) Copper Choose: Copper-Cocatalyzed Protocol Q4->Copper Yes

Caption: Decision workflow for selecting a Sonogashira coupling protocol.

Exemplary Experimental Protocols

The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol describes the coupling of iodobenzene with phenylacetylene.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

    • Rationale: An inert atmosphere is crucial to prevent both the oxidation of the Pd(0) active species and the oxidative homocoupling (Glaser coupling) of the alkyne mediated by the copper catalyst.[2]

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and the amine base (5 mL). Stir the resulting suspension for 5 minutes at room temperature.

    • Rationale: The amine acts as both a base to deprotonate the alkyne and as a solvent. Degassing the solvents removes dissolved oxygen.

  • Add iodobenzene (112 µL, 1.0 mmol) followed by phenylacetylene (132 µL, 1.2 mmol) to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

    • Rationale: The reaction is often rapid and exothermic. Monitoring allows for determination of the reaction endpoint.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by brine.

    • Rationale: The NH₄Cl wash helps to complex and remove the copper catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Modern Copper-Free Sonogashira Coupling

This protocol describes the coupling of 4-iodoanisole with phenylacetylene using a modern ligand system.

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Triphenylarsine [AsPh₃] (0.04 mmol, 4 mol%) or a suitable phosphine ligand.

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Methanol or DMSO, 5 mL)[13][16]

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 4-iodoanisole (234 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), AsPh₃ (12.2 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

    • Rationale: While less sensitive to oxygen-driven side reactions than the copper-cocatalyzed version, an inert atmosphere is still required to protect the sensitive Pd(0) catalyst from oxidation.

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL) followed by phenylacetylene (121 µL, 1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 60-90 °C) and stir.[13] Monitor the reaction progress by TLC or GC-MS.

    • Rationale: Copper-free reactions often require thermal energy to drive the catalytic cycle, particularly the direct activation of the alkyne by palladium.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Rationale: The workup is simplified as there is no need to specifically remove copper salts.

Conclusion

Both copper-cocatalyzed and copper-free Sonogashira couplings are powerful methods for the synthesis of disubstituted alkynes. The classic copper-cocatalyzed method offers the advantage of high reaction rates under mild conditions but is plagued by the potential for Glaser homocoupling and challenges in product purification. The modern copper-free approach circumvents these issues, offering cleaner reaction profiles and simplified workups, which is particularly advantageous in the synthesis of high-purity materials and active pharmaceutical ingredients.[14] However, these benefits may come at the cost of requiring higher temperatures, longer reaction times, or more sophisticated and expensive ligand systems. The ultimate choice rests on a careful analysis of the substrate's nature, the project's economic and purity requirements, and the synthetic goal.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • CiteDrive. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligand. Available at: [Link]

  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Available at: [Link]

  • PubMed. (2014, February 7). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • ACS Publications. (2008, May 2). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics. Available at: [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Available at: [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Available at: [Link]

  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available at: [Link]

  • ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-cocatalysed Sonogashira reaction. Available at: [Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. Available at: [Link]

  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • MDPI. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • MDPI. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Available at: [Link]

  • ACS Publications. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]

  • PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Available at: [Link]

  • ACS Publications. (n.d.). Copper-free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

[1][2]

Executive Summary

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a halogenated internal alkyne alcohol.[1][2] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of chlorine and fluorine atoms, which generate acidic gases (HCl, HF) upon combustion.[2]

Immediate Action Required:

  • Primary Stream: Segregate into Halogenated Organic Waste .[1]

  • Critical Restriction: Do NOT mix with acidic waste streams (risk of exothermic Meyer-Schuster rearrangement).

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (specifically Copper/Silver) to prevent potential catalytic decomposition or acetylide formation (though lower risk with internal alkynes, standard alkyne safety applies).[2]

Chemical Hazard Profile

To dispose of this chemical safely, you must understand the functional groups driving its reactivity and regulations.[2]

Functional GroupHazard CharacteristicDisposal Implication
Aryl Halides (Cl, F) Toxic Combustion Byproducts: Burning releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).[1][2]MANDATORY: Must be incinerated in a facility with caustic scrubbers. Never dispose of in general trash or non-halogenated solvent streams.
Internal Alkyne Reactivity: Susceptible to hydration and rearrangement in acidic conditions.[1]Segregation: Keep pH neutral. Isolate from strong acids and oxidizing agents.
Primary Alcohol Flammability/Solubility: Increases organic solubility; combustible.[1]Classification: RCRA Ignitable (D001) if in solution with flashpoint <60°C.

Step-by-Step Disposal Protocol

Phase 1: Assessment & Stabilization

Before moving the material, assess its physical state.[2]

  • Solid State: If the material is a pure solid, do not dissolve it unnecessarily.[1][2] Disposal as a solid reduces the volume of hazardous solvent waste.

  • Liquid State (Mother Liquor/Solution): Identify the co-solvent.[1] If the co-solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), the mixture must now be re-classified as Halogenated Waste because of the solute.[2]

Phase 2: Waste Stream Segregation

The Golden Rule: If it contains this compound, it is Halogenated Waste .[1][2]

Scenario A: Solid Waste (Pure Compound or Contaminated Debris) [1]
  • Container: Place solid material in a wide-mouth HDPE jar or a double-lined hazardous waste bag.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid Debris."[2]

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

  • Debris: Contaminated gloves, spatulas, and weighing boats must go into this solid halogenated stream, not general trash.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) or oxidizers (Peroxides, Nitric Acid).[1][2]

  • Transfer: Pour into a dedicated Halogenated Organic Solvent carboy (typically HDPE).[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") AND the solute ("this compound 10%").

    • Hazard Checkbox: Flammable, Toxic, Halogenated.[1][2][5]

Phase 3: Final Destruction

The only compliant destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2] The facility must be equipped with wet scrubbers to neutralize the HF and HCl generated during the burn.

Decision Logic & Workflow

The following diagram illustrates the operational decision tree for disposing of this specific compound.

DisposalWorkflowStartStart: Waste AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidContainerSolidContainer: Wide-Mouth HDPELabel: Hazardous Solid (Halogenated)Solid->ContainerSolidAcidCheckContains Strong Acids?Liquid->AcidCheckNeutralizeNeutralize pH (Caution: Exotherm)AcidCheck->NeutralizeYesContainerLiquidContainer: Carboy (HDPE/Glass)Stream: Halogenated SolventsAcidCheck->ContainerLiquidNoNeutralize->ContainerLiquidTSDFFinal Fate: High-Temp Incineration(w/ Acid Gas Scrubbing)ContainerSolid->TSDFContainerLiquid->TSDF

Figure 1: Operational decision tree for segregating halogenated alkynyl alcohol waste.

Emergency Procedures (Spill Response)

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The compound is an irritant.[1] Clear the immediate area.[3]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If the spill is large or dust is airborne, use a P100 respirator.[2]

  • Containment:

    • Solids: Do not sweep vigorously (avoids dust). Use a wet wipe or damp paper towel to collect.

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads . Do not use paper towels alone if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent solution. Do not use bleach (potential reaction with amine impurities if present, though less relevant here, bleach + organics is generally poor practice).[2]

  • Disposal of Cleanup Materials: All absorbent pads and gloves used must be disposed of as Solid Halogenated Waste (See Scenario A above).[1]

Regulatory Framework (US EPA/RCRA)

While this specific molecule may not have a unique "U" or "P" list code, it falls under strict regulatory categories based on its characteristics:

  • Characteristic of Toxicity (D004-D043): If the waste stream contains regulated halogenated solvents (like Chlorobenzene or Methylene Chloride) used to dissolve this compound, it carries those F-codes (e.g., F002 ).[1][2]

  • Halogenated Organic Compounds (HOCs): The EPA restricts land disposal of HOCs (40 CFR § 268.32).[1] This material cannot be landfilled.[4] It must be incinerated.

  • Generator Responsibility: You are responsible for characterizing the waste.[1] When in doubt, over-classify as "Flammable, Toxic, Halogenated" to ensure the disposal facility handles it with maximum caution.[2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1][6][7] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. [Link]

Personal protective equipment for handling 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Assessment & Hazard Identification

Senior Scientist Note: While specific toxicological data for this exact intermediate is often limited in public databases, we must apply Structure-Activity Relationship (SAR) principles. This molecule contains a propargyl alcohol moiety attached to a halogenated aromatic ring .

  • The Propargyl Alcohol Moiety: Parent propargyl alcohols are known to be acutely toxic (oral, dermal, inhalation) and corrosive. They can be absorbed rapidly through the skin.

  • The Halogenated Ring (Cl, F): The addition of chlorine and fluorine atoms increases the lipophilicity (LogP) of the molecule. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes, potentially increasing systemic toxicity compared to non-halogenated analogues.

  • Reactivity: The internal alkyne is susceptible to metal-catalyzed coupling (e.g., Sonogashira) but also poses a risk of exothermic polymerization if heated with strong acids or bases.

Inferred Hazard Classification (Precautionary Principle):

  • Acute Toxicity (Dermal/Oral): Treat as Category 3 (Toxic).

  • Skin/Eye Corrosion: Treat as Category 1B or 2 (Causes severe burns or irritation).

  • Target Organ Toxicity: Respiratory irritant (H335).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg of this substance.

Body ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, min 5-8 mil) or Laminate (Silver Shield®) for solutions.The fluorinated ring enhances lipid solubility. Standard single nitrile gloves may suffer breakthrough in <15 mins if the compound is dissolved in organic solvents (DCM, THF).
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with P100 + OV (Organic Vapor) cartridges.Propargyl alcohols have sharp, irritating vapors. Dusts from the solid form are highly irritating to the mucous membranes.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient.Alkynyl alcohols can cause irreversible corneal opacity. Goggles provide a seal against dust and splashes.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing.Prevent contamination of street clothes. Cotton absorbs; Tyvek repels particulates and light splashes.
Part 3: Operational Protocol & Workflow
3.1 Synthesis & Handling Logic

The following diagram outlines the safe handling lifecycle, emphasizing the critical control points (CCPs) where exposure risk is highest.

SafeHandling cluster_hood Fume Hood Containment Zone Start Storage (4°C, Inert Gas) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Weigh Weighing (Static Control + Draft Shield) PPE->Weigh Transfer to Hood Solub Solubilization (Add Solvent to Solid) Weigh->Solub Minimize Dust Rxn Reaction/Use (Closed System) Solub->Rxn Cannula Transfer Waste Disposal (Halogenated Stream) Rxn->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment within the fume hood during the high-risk weighing and solubilization phases.

3.2 Step-by-Step Methodology

Phase 1: Preparation & Weighing

  • Static Control: Alkynyl solids can be electrostatically charged. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid to prevent "jumping" and aerosolization.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the material.

  • Solvent Addition: Always add the solvent to the solid. Do not dump the solid into a stirring solvent, as this generates a plume of aerosolized particles.

Phase 2: Reaction Setup

  • Inert Atmosphere: This compound is sensitive to oxidation. Flush the reaction vessel with Nitrogen or Argon.

  • Temperature Control: If using in a Sonogashira or Click reaction, ensure the exotherm is managed. Propargyl alcohols can decompose violently if overheated (>100°C) in the presence of metal catalysts.

Phase 3: Cleanup

  • Wipe Down: Use a solvent-dampened wipe (Acetone or Ethanol) to clean the balance area immediately.

  • Glove Removal: Use the "beak method" to remove the outer pair of gloves inside the hood, turning them inside out. Discard in solid hazardous waste.

Part 4: Disposal & Emergency Response[1]
4.1 Waste Disposal[1][2][3][4]
  • Classification: Halogenated Organic Waste . Do not mix with general organic waste if your facility separates halogenated streams (due to the Cl/F content, incineration requirements differ).

  • Quenching: If the material is in a reaction mixture with active metals (Li, Na, Mg), quench carefully with isopropanol before disposal.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

4.2 Emergency Procedures
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[1] The lipophilic fluorine/chlorine groups aid absorption; speed is critical to prevent systemic toxicity.

  • Eye Contact: Flush for 15 minutes. Seek an ophthalmologist immediately—alkyne burns can be deceptive, appearing minor initially but causing damage later.

  • Spill (<5g): Cover with a spill pad or vermiculite. Do not use paper towels (flammability risk). Wipe area with weak soap solution.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621357 (Related Structure: 3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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